Simeprevir-13Cd3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H47N5O7S2 |
|---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-13-methyl-17-[8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-7-(trideuterio(113C)methoxy)quinolin-4-yl]oxy-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1/i5+1D3 |
InChI Key |
JTZZSQYMACOLNN-IWQNPWMRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C(C)C)O[C@@H]4C[C@@H]5C(C4)C(=O)N(CCCC/C=C\[C@@H]6C[C@]6(NC5=O)C(=O)NS(=O)(=O)C7CC7)C)C |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Simeprevir-13Cd3: A Technical Guide for Researchers
Introduction
Simeprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a significant component in the therapeutic arsenal against chronic hepatitis C.[1][2] Its isotopically labeled counterpart, Simeprevir-13Cd3, serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of Simeprevir, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry assays.
Tabulated Chemical Properties
| Property | This compound | Simeprevir (Unlabeled) |
| Molecular Formula | C37¹³CH44D3N5O7S2[3] | C38H47N5O7S2[1][4] |
| Molecular Weight | 753.95 g/mol | 749.94 g/mol |
| CAS Number | Not available | 923604-59-5 |
| Appearance | White to almost white powder (expected) | White to almost white powder |
| Melting Point | Data not available | 225 °C |
| Solubility | Data not available | Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (4 mg/mL). |
| Canonical SMILES | CC1=C(O--INVALID-LINK--([2H])[2H])C=CC2=C1N=C(C3=NC(C(C)C)=CS3)C=C2O[C@H]4C--INVALID-LINK--[C@]5(C(NS(=O)(C6CC6)=O)=O)N7)=O">C@@H--INVALID-LINK--C4 | CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
| InChI Key | Data not available | JTZZSQYMACOLNN-VDWJNHBNSA-N |
Chemical Structure
The macrocyclic structure of Simeprevir is a key feature contributing to its high affinity and specificity for the HCV NS3/4A protease.
Mechanism of Action and Signaling Pathway
Simeprevir is a direct-acting antiviral agent that functions as a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease. This protease is essential for viral replication as it cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).
Furthermore, the HCV NS3/4A protease disrupts the host's innate immune response by cleaving two critical adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This cleavage prevents the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state. By inhibiting the NS3/4A protease, Simeprevir not only blocks viral replication but can also restore these innate immune signaling pathways.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for Simeprevir with the introduction of isotopically labeled precursors at appropriate steps. The key macrocyclization is achieved via a ring-closing metathesis reaction.
Quantification of Simeprevir in Human Plasma using HPLC-MS/MS with this compound as Internal Standard
This protocol is based on a validated method for the determination of Simeprevir in human plasma and is adapted for the use of this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma sample, add a known concentration of this compound solution in acetonitrile as an internal standard.
-
Precipitate plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. HPLC Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
- Simeprevir: Monitor the specific precursor to product ion transition.
- This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Instrument Tuning: Optimize cone voltage and collision energy for both analytes to achieve maximum sensitivity.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Simeprevir into blank plasma.
-
Add a constant amount of this compound internal standard to all calibrators, quality controls, and unknown samples.
-
The concentration of Simeprevir in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The linear range is typically from 2.00 to 2000 ng/mL.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Simeprevir in biological samples. Its chemical and physical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based bioanalytical methods. The understanding of Simeprevir's mechanism of action, including its role in potentially restoring host immune pathways, provides a broader context for its therapeutic effects. The provided experimental workflow outlines a standard approach for its application in pharmacokinetic studies, which can be adapted and optimized for specific research needs.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibits Complement Activation by Cleaving Complement Component 4 | PLOS One [journals.plos.org]
- 4. Simeprevir - Wikipedia [en.wikipedia.org]
A Technical Guide to the Proposed Synthesis and Purification of Isotopically Labeled Simeprevir
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed methodology for the synthesis and purification of isotopically labeled simeprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The introduction of an isotopic label, such as carbon-14 (¹⁴C), into the simeprevir molecule is essential for conducting critical drug metabolism and pharmacokinetic (DMPK) studies, including absorption, distribution, metabolism, and excretion (ADME) profiling.[1][2] Such studies are fundamental to the drug development process, providing invaluable data on a drug candidate's behavior in biological systems.[3]
This document provides a detailed, albeit theoretical, framework for the synthesis of [¹⁴C]-simeprevir, leveraging established synthetic routes for the unlabeled compound and general principles of isotopic labeling.[4][5] The proposed "late-stage" labeling strategy aims to introduce the radioisotope in the final steps of the synthesis to maximize efficiency and minimize the handling of radioactive materials.
Proposed Synthesis of [¹⁴C]-Simeprevir
The proposed synthesis involves the preparation of a key ¹⁴C-labeled quinoline intermediate, which is then incorporated into the final simeprevir macrocycle. The labeling position has been chosen for its expected metabolic stability.
Part 1: Synthesis of ¹⁴C-Labeled Quinoline Intermediate
The synthetic route begins with the preparation of a ¹⁴C-labeled 7-methoxy-8-methylquinoline fragment. The carbon-14 label is introduced via [¹⁴C]-methyl iodide, a common and commercially available radiolabeled precursor.
Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-7-hydroxy-8-methylquinoline.
-
Starting from a suitable precursor, 2-chloro-7-hydroxy-8-methylquinoline is synthesized using established methods.
-
-
Step 2: O-Alkylation with [¹⁴C]-Methyl Iodide.
-
To a solution of 2-chloro-7-hydroxy-8-methylquinoline in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added.
-
[¹⁴C]-Methyl iodide is then introduced, and the reaction mixture is stirred at room temperature until completion.
-
The product, 2-chloro-7-[¹⁴C-methoxy]-8-methylquinoline, is isolated and purified by column chromatography.
-
-
Step 3: Introduction of the Thiazole Moiety.
-
The purified 2-chloro-7-[¹⁴C-methoxy]-8-methylquinoline is then subjected to a Suzuki coupling or a similar cross-coupling reaction with a suitable 4-isopropylthiazole boronic acid or ester to yield the desired ¹⁴C-labeled quinoline-thiazole intermediate.
-
-
Step 4: Functionalization for Coupling.
-
The intermediate is further functionalized to prepare it for coupling with the macrocyclic core. This may involve the introduction of a hydroxyl group.
-
Part 2: Assembly of the [¹⁴C]-Simeprevir Macrocycle
The ¹⁴C-labeled quinoline fragment is then coupled with the pre-synthesized macrocyclic precursor, followed by the final cyclization step.
Experimental Protocol:
-
Step 5: Coupling of the Labeled Fragment.
-
The ¹⁴C-labeled quinoline-thiazole intermediate is coupled with the P2 cyclopentane core fragment, which is synthesized separately. This coupling is typically an amide bond formation.
-
-
Step 6: Formation of the Linear Diene Precursor.
-
The resulting molecule is then coupled with the P1 cyclopropylsulfonamide fragment to form the full linear diene precursor.
-
-
Step 7: Ring-Closing Metathesis (RCM).
-
The key macrocyclization is achieved through a Ring-Closing Metathesis (RCM) reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst). This step is performed under high dilution conditions to favor intramolecular cyclization.
-
-
Step 8: Final Deprotection.
-
Any remaining protecting groups are removed to yield the final [¹⁴C]-simeprevir product.
-
Purification and Analysis
The purification of the final radiolabeled product is critical to ensure high chemical and radiochemical purity. A multi-step purification and analysis workflow is proposed.
Purification Protocol
-
Initial Work-up:
-
The crude reaction mixture from the final synthesis step is subjected to a standard aqueous work-up to remove inorganic salts and highly polar impurities.
-
-
Flash Column Chromatography:
-
The crude product is then purified by flash column chromatography on silica gel to remove non-polar impurities and unreacted starting materials.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved by preparative reverse-phase HPLC. This technique offers high resolution and is capable of separating the desired product from closely related impurities.
-
Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
The chemical purity of the final compound is determined by analytical HPLC with UV detection.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is used to confirm the identity of the product by verifying its molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton and carbon-13 NMR are used to confirm the structure of the final compound, comparing the spectra to that of an authentic unlabeled standard.
-
-
Radiochemical Purity and Specific Activity:
-
The radiochemical purity is determined by radio-HPLC, where the eluent is passed through a radioactivity detector.
-
The specific activity (in mCi/mmol) is determined by liquid scintillation counting of a known mass of the purified compound.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the proposed synthesis and purification of [¹⁴C]-simeprevir.
Table 1: Proposed Synthesis of [¹⁴C]-Simeprevir - Hypothetical Yields
| Step | Reaction | Starting Material (Mass) | Product (Mass) | Yield (%) |
| 2 | O-Alkylation with [¹⁴C]-Methyl Iodide | 100 mg | 95 mg | 85 |
| 3 | Thiazole Coupling | 95 mg | 110 mg | 78 |
| 5 | P2 Core Coupling | 110 mg | 150 mg | 75 |
| 6 | P1 Fragment Coupling | 150 mg | 180 mg | 82 |
| 7 | Ring-Closing Metathesis | 180 mg | 135 mg | 76 |
| 8 | Final Deprotection | 135 mg | 120 mg | 90 |
Table 2: Purification and Final Product Characterization - Hypothetical Data
| Parameter | Method | Result |
| Purification | ||
| Recovery from Preparative HPLC | - | 85% |
| Final Product Analysis | ||
| Chemical Purity | Analytical HPLC (UV at 254 nm) | >99.0% |
| Identity Confirmation | LC-MS (m/z) | Consistent with expected mass |
| Structural Confirmation | ¹H and ¹³C NMR | Consistent with simeprevir structure |
| Radiochemical Purity | Radio-HPLC | >99.0% |
| Specific Activity | Liquid Scintillation Counting | 55 mCi/mmol |
| Isotopic Enrichment | Mass Spectrometry | >98% |
This guide provides a comprehensive, though theoretical, roadmap for the synthesis and purification of isotopically labeled simeprevir. The successful execution of this work would provide a critical tool for advancing the understanding of simeprevir's pharmacokinetic and metabolic profile. Researchers undertaking this synthesis should adhere to all safety protocols for handling radioactive materials.
References
A Technical Guide to Simeprevir-13Cd3 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Simeprevir-13Cd3 as an internal standard in quantitative bioanalysis. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of stable isotope-labeled internal standards for accurate and precise quantification of simeprevir in biological matrices.
Core Principles of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality control samples. The IS is used to correct for the variability in the analytical procedure, including sample preparation, injection volume, and instrument response.
A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis. A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H or D, ¹⁵N).
This compound is a SIL of the antiviral drug simeprevir, where one carbon atom has been replaced by its heavy isotope, ¹³C, and three hydrogen atoms have been replaced by deuterium (d3). This isotopic enrichment increases the mass of the molecule without significantly altering its chemical and physical properties.
The fundamental principle behind the use of a SIL IS is that it behaves nearly identically to the analyte of interest throughout the entire analytical process:
-
Sample Preparation: Both the analyte and the SIL IS will have similar extraction recoveries from the biological matrix.
-
Chromatography: They will co-elute from the liquid chromatography (LC) column, meaning they have the same retention time.
-
Mass Spectrometry: They will exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer.
Because of these shared properties, any variations that occur during the analysis will affect both the analyte and the SIL IS to the same extent. The mass spectrometer can differentiate between the analyte and the SIL IS based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the SIL IS's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.
Mechanism of Action of this compound as an Internal Standard
The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. When added to a biological sample containing simeprevir, this compound serves as a chemical and physical mimic of the drug.
During sample processing, such as protein precipitation or liquid-liquid extraction, any loss of simeprevir will be accompanied by a proportional loss of this compound. In the LC-MS/MS system, both compounds are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both simeprevir and this compound.
The concentration of simeprevir in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is generated by analyzing samples with known concentrations of simeprevir and a constant concentration of this compound.
The following diagram illustrates the logical relationship of using an internal standard for quantification.
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocol
While a specific protocol detailing the use of this compound was not found in the public literature, the following is a representative experimental protocol for the quantification of simeprevir in human plasma using an isotopically labeled internal standard, based on a validated method by S. Callewaert et al. (2014). It is highly probable that a similar protocol would be employed for this compound.
Materials and Reagents
-
Simeprevir reference standard
-
This compound (or other stable isotope-labeled simeprevir) internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
-
Thawing: Thaw all plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix all tubes for approximately 30 seconds.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
The following diagram illustrates the experimental workflow for sample preparation.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program to separate simeprevir from endogenous plasma components.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Simeprevir: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (The precursor ion will be higher than that of simeprevir due to the isotopic labeling).
-
Quantitative Data and Method Validation
The following tables summarize the validation data for a representative LC-MS/MS method for the quantification of simeprevir in human plasma. This data is based on the method by S. Callewaert et al. (2014) and is expected to be similar for a method using this compound.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 2.00 - 2000 ng/mL |
| Dilution | Up to 50-fold (extending range to 100,000 ng/mL) |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.00 | ≤ 8.5 | 99.7 - 108.5 | ≤ 8.5 | 99.7 - 108.5 |
| Low QC | 6.00 | ≤ 6.5 | 98.3 - 101.7 | ≤ 6.5 | 98.3 - 101.7 |
| Medium QC | 200 | ≤ 5.0 | 99.0 - 101.0 | ≤ 5.0 | 99.0 - 101.0 |
| High QC | 1600 | ≤ 4.4 | 99.4 - 100.6 | ≤ 4.4 | 99.4 - 100.6 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Parameter | Simeprevir | Internal Standard |
| Extraction Recovery | Consistent across QC levels | Consistent |
| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |
Therapeutic Mechanism of Action of Simeprevir
While the focus of this guide is on the use of this compound as an internal standard, it is beneficial to understand the therapeutic mechanism of action of simeprevir. Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.
Simeprevir is a potent and specific inhibitor of the HCV NS3/4A protease. This protease is a viral enzyme essential for the replication of HCV. The virus produces its proteins as a single large polyprotein, which must be cleaved into individual functional proteins. The NS3/4A protease is responsible for several of these cleavages.
By inhibiting the NS3/4A protease, simeprevir prevents the processing of the viral polyprotein, thereby halting the formation of new, functional viral particles and disrupting the viral life cycle.
The following diagram illustrates the HCV polyprotein processing pathway and the inhibitory action of simeprevir.
Caption: HCV polyprotein processing and the inhibitory action of simeprevir.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of simeprevir in biological matrices. Its mechanism of action relies on the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the correction of analytical variability. The use of this compound in LC-MS/MS methods enables the development of highly accurate, precise, and robust assays, which are essential for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical practice.
Commercial Availability and Analytical Applications of Simeprevir-13Cd3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and key analytical applications of Simeprevir-13Cd3. Simeprevir, an NS3/4A protease inhibitor, has been a critical component in the treatment of Hepatitis C virus (HCV) infection. The isotopically labeled version, this compound, serves as an indispensable internal standard for highly accurate quantification of the parent drug in complex biological matrices, a crucial aspect of pharmacokinetic and bioequivalence studies in drug development.
Commercial Sourcing and Availability
This compound is available from several specialized chemical suppliers that provide high-purity stable isotope-labeled compounds for research and development purposes. The table below summarizes the key information from prominent commercial vendors. Purity levels are consistently high, although pricing is typically provided upon quotation request due to the specialized nature of these reagents.
| Supplier | Catalog Number | Available Unit Sizes | Purity |
| Clinivex | RCLS3C45684 | 10 mg, 25 mg, 50 mg, 100 mg | High Purity (specific % not listed, requires CoA)[1] |
| MedChemExpress | HY-10241S | Inquire for sizes | High Purity (unlabeled >98%)[2][3] |
| Alfa Chemistry | ACMA00064161 | Inquire for sizes | High Purity (specific % not listed, requires CoA)[4] |
Experimental Protocol: Quantification of Simeprevir in Human Plasma using LC-MS/MS
The following protocol outlines a validated method for the quantification of simeprevir in human plasma using a stable isotope-labeled internal standard like this compound. This method is adapted from established bioanalytical procedures for simeprevir.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
1. Sample Preparation: Protein Precipitation
This procedure is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis.
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected simeprevir levels).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., Xterra MS C18, 100 x 4.6 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Transitions:
-
Simeprevir: The specific precursor-to-product ion transition for simeprevir would be determined by direct infusion and optimization.
-
This compound: The precursor ion will be shifted by +4 m/z units compared to simeprevir. The product ion may be the same or shifted, depending on the fragmentation pattern. These transitions must be optimized for maximum sensitivity.
-
-
Data Analysis: The concentration of simeprevir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.
Visualizing the Workflow and Supply Chain
Experimental Workflow for Simeprevir Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying simeprevir in plasma samples.
Caption: A flowchart detailing the experimental workflow for the quantification of simeprevir in plasma.
Commercial Supply Chain for this compound
This diagram outlines the typical supply chain for obtaining this compound for research purposes.
Caption: A simplified diagram illustrating the commercial supply chain for this compound.
References
Simeprevir-13Cd3 certificate of analysis and isotopic purity
An In-depth Technical Guide to Simeprevir-13Cd3: Certificate of Analysis and Isotopic Purity Assessment
Introduction
Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C.[1][2][3] It functions as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][4] Isotopically labeled versions of therapeutic agents, such as this compound, are indispensable tools in drug development. They are primarily used as internal standards in quantitative bioanalytical assays (e.g., liquid chromatography-mass spectrometry) to support pharmacokinetic and metabolism studies. The heavy isotopes (¹³C and Deuterium) give the molecule a distinct mass, allowing it to be differentiated from the unlabeled drug while maintaining nearly identical chemical and physical properties.
This guide provides a representative Certificate of Analysis for this compound and details the technical methodologies used to confirm its isotopic purity and structural integrity, intended for researchers and drug development professionals.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The hepatitis C virus produces its proteins as a single large polyprotein, which must be cleaved into individual, functional non-structural (NS) and structural proteins to assemble new viruses. The HCV NS3/4A serine protease is responsible for carrying out four of these essential cleavages. Simeprevir acts as a competitive, reversible inhibitor by binding non-covalently to the active site of the NS3/4A protease. This binding event blocks the enzyme's access to the viral polyprotein, thereby preventing its cleavage and halting the viral replication cycle.
Caption: Simeprevir inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein cleavage.
Representative Certificate of Analysis
A Certificate of Analysis (CofA) for an isotopically labeled standard provides critical data on its identity, purity, and quality. The following tables summarize typical data for a batch of this compound.
Table 1: Compound Identification and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Appearance | White to Off-White Solid |
| Molecular Formula | C₃₇¹³CH₃₅D₃N₄O₇S₂ |
| Molecular Weight | 753.95 g/mol |
| CAS Number | 1217522-72-9 (Unlabeled) |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Analytical Quality Control Data
| Analysis | Method | Result |
| Chemical Purity | HPLC (288 nm) | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | 99.2 atom % ¹³C; 99.4 atom % D |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to Structure |
| Mass Identity | HRMS (ESI+) | [M+H]⁺ = 754.28 (Calculated: 754.27) |
Experimental Protocols for Purity Determination
Accurate determination of both chemical and isotopic purity is essential for the use of this compound as an internal standard. The two primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Enrichment Analysis by LC-MS
Mass spectrometry is the definitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS), often with a Time-of-Flight (TOF) analyzer, provides the necessary resolution to distinguish between closely related isotopic peaks.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of ~1 µg/mL for analysis.
-
Chromatographic Separation: The sample is injected into a UHPLC (Ultra-High-Performance Liquid Chromatography) system to separate the analyte from any impurities.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection: The column effluent is directed into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan mode over a mass range (e.g., m/z 100-1000) to detect the parent ion.
-
-
Data Analysis:
-
The mass spectrum corresponding to the Simeprevir chromatographic peak is extracted.
-
The ion intensities for the unlabeled Simeprevir (M), the desired labeled this compound (M+4), and other possible isotopologues are measured.
-
The isotopic enrichment is calculated by comparing the relative abundance of the target labeled ion (M+4) to the sum of all related isotopic peaks. The contribution from the natural abundance of ¹³C and other isotopes in the unlabeled molecule must be corrected for.
-
Caption: General workflow for determining isotopic enrichment of this compound using LC-MS.
Protocol 2: Structural Confirmation and Purity by NMR
NMR spectroscopy is used to confirm the molecular structure and can also be used to assess isotopic purity, particularly the position of the ¹³C label.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The spectrum should match that of an unlabeled reference standard, with the exception of the signal corresponding to the protons on the deuterated methyl groups, which should be absent or significantly reduced. This confirms the position of the deuterium labels.
-
¹³C NMR Analysis: A quantitative ¹³C NMR experiment is performed.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A proton-decoupled ¹³C experiment with a long relaxation delay (d1) and inverse-gated decoupling to ensure accurate signal integration.
-
Data Analysis: The signal corresponding to the ¹³C-labeled carbon atom will be significantly enhanced compared to the other carbon signals, which are present at natural abundance (~1.1%). The ratio of the integral of the enriched carbon signal to a non-enriched carbon signal of a similar type (e.g., another aromatic carbon) allows for the calculation of ¹³C enrichment.
-
Conclusion
The rigorous analytical characterization of this compound is paramount to its function as a reliable internal standard in regulated bioanalysis. A comprehensive Certificate of Analysis, supported by detailed experimental protocols for mass spectrometry and NMR spectroscopy, ensures the material's identity, chemical purity, and isotopic enrichment. This validation provides researchers and drug developers with the confidence required for its application in critical pharmacokinetic and metabolic studies, ultimately supporting the development of antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 3. Simeprevir - Wikipedia [en.wikipedia.org]
- 4. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Understanding the Mass Shift of Simeprevir-13Cd3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass shift observed between the antiviral drug Simeprevir and its isotopically labeled counterpart, Simeprevir-13Cd3. Stable isotope-labeled compounds are critical internal standards in quantitative bioanalytical assays, enabling precise and accurate measurements in complex matrices. This document provides a detailed overview of the underlying principles, experimental methodologies, and data interpretation related to the mass shift of this compound.
Quantitative Data Summary
The introduction of stable isotopes into the Simeprevir molecule results in a predictable and measurable increase in its molecular weight. This mass shift is fundamental to its utility as an internal standard in mass spectrometry-based assays. The key quantitative data for unlabeled Simeprevir and this compound are summarized in the table below.
| Parameter | Unlabeled Simeprevir | This compound | Mass Shift (Δm/z) |
| Molecular Formula | C₃₈H₄₇N₅O₇S₂[1][2][3] | C₃₇¹³CH₄₄D₃N₅O₇S₂[4] | +4.014 Da |
| Monoisotopic Mass | 749.2941 g/mol | 753.3081 g/mol | +4.014 Da |
| Average Molecular Weight | 749.94 g/mol [1] | 753.95 g/mol | +4.01 g/mol |
Note: The mass shift is a result of the incorporation of one Carbon-13 (¹³C) atom and three Deuterium (²H or D) atoms, replacing one ¹²C and three ¹H atoms, respectively.
The Core Principle: Isotopic Labeling
Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, this is achieved by replacing one carbon atom with its heavier isotope, ¹³C, and three hydrogen atoms with their heavier isotope, deuterium (D). This subtle modification does not significantly alter the chemical properties of the molecule, ensuring that the labeled and unlabeled compounds exhibit nearly identical behavior during sample preparation and chromatographic separation. However, the difference in mass allows for their distinct detection by a mass spectrometer.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
An In-Depth Technical Guide to the Core Differences Between Simeprevir and Simeprevir-13Cd3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simeprevir, a potent NS3/4A protease inhibitor, has been a significant component in the therapeutic arsenal against the Hepatitis C virus (HCV). In the realm of analytical chemistry and drug development, the use of isotopically labeled internal standards is paramount for accurate quantification of drug candidates in biological matrices. This technical guide provides a comprehensive examination of the key distinctions between Simeprevir and its isotopically labeled analog, Simeprevir-13Cd3. While structurally and functionally analogous in their therapeutic action, their utility in research and development differs fundamentally. This document will delve into their respective roles, physicochemical properties, and the analytical methodologies where these differences are most critical.
Introduction: The Role of Simeprevir in HCV Therapy
Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[4][5] By inhibiting this protease, Simeprevir effectively halts the viral life cycle. Furthermore, the NS3/4A protease has been shown to interfere with the host's innate immune response by cleaving key signaling proteins such as mitochondrial antiviral-signaling protein (MAVS) and Toll-like receptor 3 (TLR3) adaptor protein (TRIF). Simeprevir's inhibition of the NS3/4A protease may also help in restoring these host immune pathways.
This compound: The Isotopically Labeled Internal Standard
This compound is a stable isotope-labeled version of Simeprevir. In this analog, one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (d3). This labeling results in a molecule with a higher molecular weight than the parent Simeprevir, but with virtually identical chemical and physical properties. This subtle difference in mass is the cornerstone of its application as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary purpose of using an isotopically labeled internal standard like this compound is to correct for variability during sample preparation and analysis. Because it behaves almost identically to the unlabeled analyte (Simeprevir) during extraction, chromatography, and ionization, any loss or variation in the analytical process will affect both the analyte and the internal standard proportionally. This allows for highly accurate and precise quantification of Simeprevir in complex biological matrices such as plasma and tissue.
Comparative Data
The fundamental difference between Simeprevir and this compound lies in their molecular weight, a direct consequence of the isotopic labeling. Other physicochemical properties are expected to be nearly identical.
| Property | Simeprevir | This compound | Reference |
| Molecular Formula | C₃₈H₄₇N₅O₇S₂ | C₃₇¹³CH₄₄D₃N₅O₇S₂ | |
| Molecular Weight | 749.94 g/mol | Approx. 753.97 g/mol | |
| Primary Application | Therapeutic Agent (Antiviral) | Internal Standard (Bioanalysis) | |
| Biological Activity | Potent HCV NS3/4A Protease Inhibitor | Not intended for therapeutic use, but expected to have identical biological activity to Simeprevir. |
Experimental Protocols: Quantification of Simeprevir using LC-MS/MS
The use of this compound as an internal standard is central to the accurate quantification of Simeprevir in pharmacokinetic and other drug development studies. A typical experimental workflow is outlined below.
Sample Preparation
-
Spiking: A known concentration of this compound (internal standard) is added to the biological sample (e.g., plasma).
-
Protein Precipitation: Proteins in the plasma sample are precipitated, typically by adding a solvent like acetonitrile. This step is crucial for removing interfering macromolecules.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing both Simeprevir and this compound, is transferred to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate Simeprevir and its internal standard from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Simeprevir and this compound.
-
Simeprevir Transition: e.g., m/z 750.3 → 597.2
-
This compound Transition: e.g., m/z 754.3 → 601.2
-
-
Quantification: The peak area ratio of the analyte (Simeprevir) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Simeprevir in the original sample by comparing it to a calibration curve prepared with known concentrations of Simeprevir and a constant concentration of this compound.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the quantification of Simeprevir in plasma using this compound as an internal standard.
Caption: Simeprevir inhibits the HCV NS3/4A protease, preventing viral polyprotein cleavage and the inactivation of host immune signaling proteins MAVS and TRIF.
Conclusion
References
- 1. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Simeprevir: A Dual-Targeting Antiviral for Hepatitis C and a Candidate for SARS-CoV-2 Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Simeprevir, a potent, macrocyclic, noncovalent, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a cornerstone in the evolution of direct-acting antiviral therapies for chronic hepatitis C.[1][2] Its well-characterized mechanism of action and established safety profile have led to its investigation as a repurposed therapeutic agent for other viral diseases, most notably COVID-19.[3][4] This technical guide provides a comprehensive overview of the applications of simeprevir in both hepatitis C treatment and SARS-CoV-2 research. It delves into its mechanism of action against both viruses, summarizes key quantitative data from in vitro and clinical studies, and provides detailed experimental protocols for relevant assays. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of simeprevir's antiviral properties.
Simeprevir in the Context of Hepatitis C Virus (HCV) Infection
Simeprevir is a second-generation protease inhibitor specifically designed to target the HCV NS3/4A serine protease.[5] This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication. By competitively inhibiting the NS3/4A protease, simeprevir effectively halts the viral replication process.
Mechanism of Action against HCV
The hepatitis C virus produces a single polyprotein that must be cleaved by both host and viral proteases to generate functional viral proteins. The HCV NS3/4A protease is responsible for multiple cleavages within the non-structural region of the polyprotein. Simeprevir binds to the active site of the NS3/4A protease in a noncovalent, reversible manner, preventing it from processing the polyprotein and thereby inhibiting viral replication.
In Vitro Efficacy against HCV Genotypes
Simeprevir has demonstrated potent inhibitory activity against multiple HCV genotypes in in vitro biochemical protease assays.
| HCV Genotype | IC50 (nM) | Reference |
| 1a | <13 | |
| 1b | <13 | |
| 2 | <13 | |
| 3 | 37 | |
| 4 | <13 | |
| 5 | <13 | |
| 6 | <13 | |
| Replicon Assay | ||
| Huh7-Luc cells | EC50: 8 nM, EC90: 24 nM |
Clinical Efficacy of Simeprevir-Containing Regimens
Simeprevir has been evaluated in numerous clinical trials, primarily in combination with other direct-acting antivirals like sofosbuvir, or with peginterferon and ribavirin. The primary endpoint in these trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment.
| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |
| QUEST-1 & 2 | Simeprevir + PegIFN/RBV | Treatment-Naïve, Genotype 1 | 80% | |
| PROMISE | Simeprevir + PegIFN/RBV | Relapsed after IFN-based therapy, Genotype 1 | 79% | |
| OPTIMIST-2 | Simeprevir + Sofosbuvir | Treatment-Naïve or Experienced, Genotype 1 with Cirrhosis | 83% | |
| COSMOS-like cohort | Simeprevir + Sofosbuvir ± RBV | Genotype 1 | 90% |
Resistance to Simeprevir in HCV
Resistance to simeprevir is primarily associated with specific amino acid substitutions in the NS3 protease. The most common resistance-associated variant (RAV) is the Q80K polymorphism, which is naturally present in a significant proportion of patients with HCV genotype 1a. Other key resistance positions include S122, R155, and D168. Baseline resistance testing for the Q80K polymorphism is recommended before initiating simeprevir-based therapy in patients with HCV genotype 1a.
Simeprevir in the Context of SARS-CoV-2 Research
The urgency of the COVID-19 pandemic prompted large-scale drug repurposing efforts. Simeprevir was identified as a promising candidate due to its potential to inhibit key SARS-CoV-2 enzymes.
Mechanism of Action against SARS-CoV-2
Unlike its targeted action against HCV, simeprevir exhibits a multi-pronged attack on SARS-CoV-2. In vitro studies have shown that it can inhibit two critical viral enzymes: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). Additionally, simeprevir has been shown to modulate the host immune response.
-
Inhibition of Main Protease (Mpro/3CLpro): Similar to its role in HCV, the SARS-CoV-2 Mpro is essential for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins required for viral replication. Simeprevir has been shown to inhibit Mpro activity, albeit with a weaker potency compared to its action on HCV protease.
-
Inhibition of RNA-dependent RNA Polymerase (RdRp): Unexpectedly, simeprevir was also found to inhibit the SARS-CoV-2 RdRp, the enzyme responsible for replicating the viral RNA genome. This dual-targeting mechanism makes simeprevir a particularly interesting candidate for further investigation.
-
Modulation of Host Immune Response: Simeprevir has been observed to modulate host immune responses, including the JAK/STAT signaling pathway, which is involved in the inflammatory cytokine storm often seen in severe COVID-19. Specifically, it has been shown to affect the induction of Interferon-Stimulated Gene 15 (ISG15).
In Vitro and In Vivo Efficacy against SARS-CoV-2
Simeprevir has demonstrated potent antiviral activity against SARS-CoV-2 in various in vitro models. However, in vivo studies have so far been limited and have not shown a similar effect at the tested dosage.
| Assay Type | Cell Line | Value | Reference |
| Cell-based Assays | |||
| Antiviral Activity | Vero E6 | EC50: 4.08 µM | |
| Cytotoxicity | Vero E6 | CC50: 19.33 µM | |
| Antiviral Activity | Vero E6 | EC50: 1.41 ± 0.12 µM | |
| Enzymatic Assays | |||
| Mpro (3CLpro) Inhibition | Biochemical Assay | IC50: 9.6 ± 2.3 µM | |
| Mpro (3CLpro) Inhibition | Biochemical Assay | IC50: ~10 µM | |
| RdRp Inhibition | Biochemical Assay | IC50: ~5 µM | |
| In Vivo Study | |||
| Antiviral Activity | hACE2 Transgenic Mice | No significant viral load reduction at 10 mg/kg/day |
Notably, simeprevir has been shown to act synergistically with remdesivir in suppressing SARS-CoV-2 replication in vitro. This suggests a potential role for simeprevir in combination therapies for COVID-19.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
HCV NS3/4A Protease FRET Assay
This assay is used to determine the inhibitory activity of compounds against the HCV NS3/4A protease.
-
Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
-
Protocol Outline:
-
Recombinant HCV NS3/4A protease is incubated with varying concentrations of simeprevir (or other test compounds) in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% Chaps, 15% glycerol) in a 96- or 384-well plate.
-
The reaction is initiated by adding the FRET peptide substrate.
-
The fluorescence intensity is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™ 520).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
SARS-CoV-2 Mpro (3CLpro) Inhibition Assay
A similar FRET-based assay is used to measure the inhibition of SARS-CoV-2 Mpro.
-
Principle: A FRET substrate containing a specific Mpro cleavage site is used. The assay can utilize a CFP-YFP conjugate where cleavage by Mpro reduces the FRET efficiency.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with simeprevir at various concentrations.
-
The FRET substrate is added to start the reaction.
-
The change in FRET signal is monitored over time using a plate reader.
-
The rate of substrate cleavage is determined, and IC50 values are calculated as described for the HCV protease assay.
-
SARS-CoV-2 RdRp Primer Extension Assay
This assay evaluates the ability of a compound to inhibit the RNA synthesis activity of the viral RdRp.
-
Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template. The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) extends the primer in the presence of ribonucleotide triphosphates (rNTPs). The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of extended product is quantified.
-
Protocol Outline:
-
The RNA primer/template duplex is prepared by annealing a fluorescently labeled primer to a template RNA.
-
The RdRp enzyme complex is assembled and incubated with varying concentrations of simeprevir.
-
The primer/template duplex and a mixture of all four rNTPs are added to initiate the primer extension reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
The reaction is stopped, and the RNA products are denatured.
-
The products are separated by denaturing urea-PAGE.
-
The gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the unextended primer and the full-length product are quantified.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
Cell-Based Viral Replication/Titer Reduction Assay (HCV and SARS-CoV-2)
These assays measure the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Permissive host cells (e.g., Huh-7 cells for HCV, Vero E6 or A549-ACE2 cells for SARS-CoV-2) are infected with the virus in the presence of the test compound. After a period of incubation, the amount of viral replication is quantified. This can be done by measuring viral RNA levels (RT-qPCR), quantifying viral protein expression (Western blot or immunofluorescence), or determining the infectious virus titer in the supernatant (plaque assay or TCID50).
-
Protocol Outline (General):
-
Plate permissive cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of simeprevir for a short period before infection.
-
Infect the cells with a known multiplicity of infection (MOI) of the virus.
-
After an adsorption period, remove the virus inoculum and add fresh media containing the corresponding concentrations of simeprevir.
-
Incubate the plates for a specific duration (e.g., 24-72 hours).
-
Quantify the viral load. This can be done by:
-
RT-qPCR: Extracting total RNA from the cells or supernatant and quantifying viral RNA copies.
-
Plaque Assay: Serially diluting the supernatant and using it to infect new cell monolayers under an agarose overlay. The number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).
-
TCID50 Assay: Determining the dilution of the supernatant that causes cytopathic effect (CPE) in 50% of infected cell cultures.
-
-
Calculate the EC50 value, which is the concentration of the compound that reduces viral replication by 50%.
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).
-
Conclusion
Simeprevir is a well-established and highly effective direct-acting antiviral for the treatment of chronic hepatitis C, specifically targeting the NS3/4A protease. Its journey in antiviral research has expanded to include SARS-CoV-2, where it demonstrates a novel, multi-target mechanism of action by inhibiting both the main protease and the RNA-dependent RNA polymerase, in addition to modulating host immune responses. While in vitro studies have shown significant promise for simeprevir as a COVID-19 therapeutic, particularly in combination with other antivirals like remdesivir, further in vivo and clinical investigations are necessary to establish its therapeutic efficacy in this new context. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug development professionals working to combat these and other viral threats.
References
- 1. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Simeprevir and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simeprevir, a second-generation NS3/4A protease inhibitor, has been a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] Its potent in vitro activity has prompted further investigation into its broader antiviral potential and the development of analogous compounds. This technical guide provides a comprehensive overview of the in vitro antiviral activity of simeprevir and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Simeprevir is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3][4][5] By inhibiting this protease, simeprevir prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions. This targeted mechanism of action has demonstrated high efficacy against HCV, particularly genotypes 1 and 4. Recent studies have also explored the in vitro activity of simeprevir against other viruses, including SARS-CoV-2, suggesting a broader antiviral potential. This guide summarizes the key in vitro findings for simeprevir and its derivatives, providing a foundation for future research and development.
Quantitative In Vitro Antiviral Activity
The in vitro efficacy of simeprevir and its analogs is typically quantified by determining the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of Simeprevir against Hepatitis C Virus (HCV)
| Compound | HCV Genotype | Assay System | EC50 (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Simeprevir | 1a | Replicon | 28.4 | - | >16 | >500 | |
| Simeprevir | 1b | Replicon | 8.1 - 25.2 | - | >16 | >500 | |
| Simeprevir | 1a | Chimeric Replicon (without Q80K) | - | - | - | - | |
| Simeprevir | 1a | Chimeric Replicon (with Q80K) | - | - | - | - | |
| Simeprevir | 1b | Chimeric Replicon | - | - | - | - | |
| Simeprevir | 2 | NS3/4A Protease Assay | - | <13 | - | - | |
| Simeprevir | 3 | NS3/4A Protease Assay | - | 37 | - | - | |
| Simeprevir | 4 | NS3/4A Protease Assay | - | <13 | - | - | |
| Simeprevir | 5 | NS3/4A Protease Assay | - | <13 | - | - | |
| Simeprevir | 6 | NS3/4A Protease Assay | - | <13 | - | - |
Note: Fold change (FC) in EC50 values are often reported for clinical isolates compared to a wild-type reference strain.
Table 2: In Vitro Antiviral Activity of Simeprevir against SARS-CoV-2
| Compound | Cell Line | Assay System | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Simeprevir | Vero E6 | Antiviral Assay (RT-qPCR) | 1.41 ± 0.12 | - | >32.5 | >23 | |
| Simeprevir | Human 293T | Antiviral Assay | - | 2.3 | >50 | >21.7 | |
| Simeprevir | A549-hACE2 | Antiviral Assay | 9 | - | 56 | 6.2 | |
| Simeprevir | Huh7.5 | Antiviral Assay | 14 | - | 33 | 2.4 |
Table 3: In Vitro Activity of Simeprevir Analogs against HCV
| Analog | Modification | Assay System | EC50 (nM) | Reference(s) |
| 29 (Simeprevir) | - | HCV 1b Replicon (luciferase assay) | 7.8 | |
| 32 | 8-chloro derivative | HCV 1b Replicon (luciferase assay) | 2.9 | |
| 28 | Parent compound | HCV 1b Replicon (luciferase assay) | - | |
| 30 | 8-ethyl derivative | HCV 1b Replicon (luciferase assay) | Less active than 29 | |
| 31 | 8-fluoro derivative | HCV 1b Replicon (luciferase assay) | Less active than 29 | |
| 22 | Tryptophan derivative | HCV Replicon Assay | 640 |
Mechanism of Action
Simeprevir's primary mechanism of action against HCV is the inhibition of the NS3/4A serine protease. The NS3 protein, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins essential for viral replication. Simeprevir, a macrocyclic non-covalent inhibitor, binds to the active site of the NS3 protease, preventing this cleavage and thereby disrupting the viral life cycle.
Against SARS-CoV-2, in silico studies have suggested that simeprevir may target the viral main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).
Experimental Protocols
HCV Replicon Assay
The HCV replicon system is a widely used cell-based assay for evaluating the antiviral activity of compounds against HCV.
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Methodology:
-
Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., simeprevir) in DMSO. Further dilute in assay medium to achieve the final desired concentrations, ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).
-
Treatment: Remove the culture medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.
-
RT-qPCR: Extract total RNA and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Antiviral Assay (Vero E6 cells)
This protocol outlines a common method for assessing the in vitro antiviral activity of compounds against SARS-CoV-2.
-
Cell Line: Vero E6 cells.
-
Virus: SARS-CoV-2.
-
Methodology:
-
Cell Plating: Seed Vero E6 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Infection and Treatment: Inoculate the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of varying concentrations of the test compound (e.g., simeprevir).
-
Incubation: Incubate the infected cells for a defined period, for instance, 24 hours.
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using RT-qPCR.
-
TCID50 Assay: Determine the 50% tissue culture infectious dose (TCID50) by serially diluting the supernatant and infecting fresh Vero E6 cells.
-
-
-
Data Analysis: Determine the EC50 value by analyzing the dose-dependent inhibition of viral replication.
HCV NS3/4A Protease Enzymatic Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the HCV NS3/4A protease.
-
Reagents:
-
Recombinant HCV NS3/4A protease.
-
Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
-
-
Methodology:
-
Reaction Setup: In a 384-well microplate, combine the assay buffer, the test compound at various concentrations, and the recombinant NS3/4A protease.
-
Incubation: Incubate the mixture for a specified time to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the protease.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the protease activity.
Conclusion
Simeprevir demonstrates potent and specific in vitro activity against various HCV genotypes by inhibiting the NS3/4A protease. Furthermore, emerging evidence suggests its potential as a broader-spectrum antiviral agent, with demonstrated in vitro efficacy against SARS-CoV-2. The experimental protocols detailed in this guide provide a framework for the continued evaluation of simeprevir and the discovery of novel analogs with improved potency, broader activity, and enhanced resistance profiles. The systematic application of these in vitro assays is crucial for advancing the development of next-generation antiviral therapeutics.
References
- 1. Simeprevir for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: High-Throughput Quantification of Simeprevir in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Simeprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Simeprevir-13Cd3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C infection.[1] It functions by inhibiting the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] Monitoring the plasma concentrations of Simeprevir is essential for optimizing therapeutic outcomes and minimizing potential adverse effects. This application note describes a validated LC-MS/MS method for the reliable determination of Simeprevir concentrations in human plasma, a technique widely used for its sensitivity and selectivity in quantifying drugs in biological matrices.[3][4] The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.
Signaling Pathway of Simeprevir Action
Simeprevir targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins essential for replication. By competitively and reversibly binding to the active site of the protease, Simeprevir blocks this cleavage process, thereby halting the viral life cycle.
Experimental Workflow
The analytical method involves a straightforward workflow, beginning with the precipitation of plasma proteins, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Simeprevir analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA)
-
Deionized water
Stock and Working Solutions
-
Simeprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Simeprevir in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Simeprevir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
Sample Preparation
-
Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Xterra MS C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution optimized for separation |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Simeprevir | 749.3 | 597.2 |
| This compound (IS) | 753.3 | 597.2 |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 2.00 to 2000 ng/mL. The correlation coefficient (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | < 15% | 85-115% | < 15% | 85-115% |
| High QC | < 15% | 85-115% | < 15% | 85-115% |
Based on typical acceptance criteria for bioanalytical method validation.
Recovery and Matrix Effect
The extraction recovery of Simeprevir from human plasma was consistent and reproducible. No significant matrix effects were observed, indicating the sample preparation method effectively removed interfering substances.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linear Range | 2.00 - 2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | |
| Intra-day Precision (%CV) | 4.4 - 8.5% | |
| Inter-day Precision (%CV) | Not explicitly stated, but method successfully applied in clinical studies | |
| Intra-day Accuracy (% Bias) | -0.3 to 8.5% | |
| Inter-day Accuracy (% Bias) | Not explicitly stated, but method successfully applied in clinical studies | |
| Internal Standard | This compound (inferred); Simeprevir-D6 also reported |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Simeprevir in human plasma using a stable isotope-labeled internal standard. The simple and rapid sample preparation, combined with the sensitivity and selectivity of tandem mass spectrometry, makes this method highly suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics and can be reliably applied to pharmacokinetic and therapeutic drug monitoring studies of Simeprevir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Simeprevir in Biological Matrices Using a Labeled Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a direct-acting antiviral agent approved for the treatment of chronic hepatitis C virus (HCV) infection. Accurate and precise quantification of simeprevir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for quantitative bioanalysis. The SIL internal standard, having nearly identical physicochemical properties to the analyte, effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the quantitative analysis of simeprevir in human plasma using a deuterium-labeled internal standard (Simeprevir-d6) and LC-MS/MS. The described method is intended to be a robust and reliable tool for researchers in clinical and preclinical studies.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of simeprevir in biological matrices is depicted below. This process begins with the collection of the biological sample and proceeds through sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.
Caption: Experimental workflow for simeprevir quantification.
Experimental Protocols
Materials and Reagents
-
Simeprevir reference standard
-
Simeprevir-d6 internal standard (IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Stock and Working Solutions
-
Simeprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve simeprevir in methanol.
-
Simeprevir-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Simeprevir-d6 in methanol.
-
Simeprevir Working Solutions: Prepare serial dilutions of the simeprevir stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Simeprevir-d6 Internal Standard Working Solution (50 ng/mL): Dilute the Simeprevir-d6 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Simeprevir-d6 internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Xterra MS C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 3 min, hold at 95% B for 1 min, return to 50% B for 1 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Simeprevir: 750.3 -> 596.2 (Quantifier), 750.3 -> 424.2 (Qualifier)Simeprevir-d6: 756.3 -> 602.2 |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 35 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 80 V) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Data
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for simeprevir in human plasma.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Simeprevir | 2.00 - 2000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 5.00 (LQC) | < 10 | < 10 | 90 - 110 | 90 - 110 |
| 50.0 (MQC) | < 10 | < 10 | 90 - 110 | 90 - 110 |
| 1500 (HQC) | < 10 | < 10 | 90 - 110 | 90 - 110 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| 5.00 (LQC) | > 85 | 85 - 115 |
| 1500 (HQC) | > 85 | 85 - 115 |
Logical Relationships in Quantitative Analysis
The relationship between the analyte, internal standard, and the final calculated concentration is crucial for understanding the principles of this quantitative method. The use of a stable isotope-labeled internal standard is central to achieving accurate and precise results.
Caption: Logic of quantification using an internal standard.
Conclusion
The presented application note and protocol describe a robust and sensitive LC-MS/MS method for the quantitative analysis of simeprevir in human plasma. The use of a stable isotope-labeled internal standard, Simeprevir-d6, ensures high accuracy and precision by correcting for potential variability during sample processing and analysis. This method is suitable for use in clinical and preclinical studies requiring the reliable measurement of simeprevir concentrations. Adherence to the detailed protocols and validation procedures outlined will contribute to the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring.
Application Notes and Protocols for Simeprevir Analysis in Clinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simeprevir is a direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease, essential for viral replication.[1][2][3] Accurate quantification of simeprevir in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in clinical trials.[4] This document provides detailed application notes and protocols for the most common sample preparation techniques used for simeprevir analysis in human plasma, a common matrix in clinical studies. The primary methods covered are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). These techniques are often coupled with analytical methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes quantitative data from various studies employing different sample preparation techniques for the analysis of simeprevir in human plasma. This allows for a direct comparison of their performance.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference(s) |
| Matrix | Human EDTA Plasma | Human Plasma | , |
| Precipitating Agent | Acetonitrile | - | ,, |
| SPE Cartridge | - | Oasis HLB 1cc | , |
| Recovery | Up to 100% | 85.9% to 90.3% | , |
| Linearity Range | 2.00 to 2000 ng/mL | 50 to 20,000 ng/mL (0.05 to 20 µg/ml) | , |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 50 ng/mL (0.05 µg/ml) | , |
| Intra-day Accuracy | -0.3% to 8.5% | -8.0% to 1.2% | , |
| Inter-day Accuracy | -0.3% to 8.5% | -3.3% to 6.0% | , |
| Intra-day Precision (CV%) | 4.4% to 8.5% | ≤ 8.3% | , |
| Inter-day Precision (CV%) | 4.4% to 8.5% | ≤ 8.3% | , |
| Internal Standard | Not specified | Cyclobenzaprine | , |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the extraction of simeprevir from human plasma using protein precipitation with acetonitrile. This method is widely used due to its simplicity and high recovery.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add a larger volume of cold acetonitrile (e.g., 300 µL, a 3:1 ratio of acetonitrile to plasma) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more selective sample clean-up method using solid-phase extraction, which can reduce matrix effects and improve assay sensitivity. Oasis HLB cartridges are commonly used for the extraction of simeprevir.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
5% Ammonium Hydroxide (NH4OH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oasis HLB 1cc cartridges
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples. Some protocols may require heat inactivation at 60°C for 60 minutes.
-
Mix an aliquot (e.g., 0.5 mL) of the plasma sample with an equal volume of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and dilute 1:1 with 5% NH4OH.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with a second wash solution if further cleanup is needed (e.g., a low percentage of organic solvent in water).
-
-
Elution:
-
Elute simeprevir from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solvent.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Simeprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simeprevir: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simeprevir-13Cd3 Detection by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Simeprevir using its stable isotope-labeled internal standard, Simeprevir-13Cd3, by tandem mass spectrometry (MS/MS). The following sections outline the necessary parameters, experimental procedures, and expected data presentation for accurate and reproducible quantification in biological matrices.
Introduction
Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. Accurate quantification of Simeprevir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations in sample processing and instrument response. This application note details a robust method for the detection and quantification of Simeprevir using this compound.
Tandem Mass Spectrometry (MS/MS) Parameters
The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Simeprevir and its internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method. The parameters for this compound are inferred from those of a closely related deuterated standard, Simeprevir-d6, by adjusting the precursor ion mass. The product ions and collision energies are expected to be identical due to the location of the isotopic labels not affecting the fragmentation pathway.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Simeprevir | 749.3 | 596.2 | 35 | Positive |
| Simeprevir | 749.3 | 391.2 | 45 | Positive |
| This compound (Internal Standard) | 753.3 | 596.2 | 35 | Positive |
| This compound (Internal Standard) | 753.3 | 391.2 | 45 | Positive |
Experimental Protocol
This section provides a detailed protocol for the analysis of Simeprevir in human plasma.
Materials and Reagents
-
Simeprevir analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Simeprevir from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ion Source Temperature: 500°C.
-
Nebulizer Gas: 50 psi.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Simeprevir.
Caption: Experimental workflow for Simeprevir quantification.
Caption: Logical relationship for quantification.
Application Notes and Protocols for Therapeutic Drug Monitoring of Simeprevir using Simeprevir-13Cd3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a direct-acting antiviral agent approved for the treatment of chronic hepatitis C virus (HCV) infection. Therapeutic drug monitoring (TDM) of simeprevir is crucial to optimize treatment efficacy and minimize potential toxicities by maintaining drug concentrations within the therapeutic window. This document provides detailed application notes and protocols for the quantitative analysis of simeprevir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Simeprevir-13Cd3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision of the assay.
Principle of the Assay
This bioanalytical method involves the extraction of simeprevir and its stable isotope-labeled internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of simeprevir in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Simeprevir analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Polypropylene tubes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve simeprevir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the simeprevir primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
The following diagram illustrates the protein precipitation workflow for plasma sample preparation.
Caption: Protein Precipitation Workflow for Plasma Sample Preparation.
Detailed Protocol:
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended liquid chromatography and mass spectrometry conditions.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | XBridge C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and re-equilibrate for 1 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Simeprevir: m/z 749.3 -> 574.2 This compound: m/z 753.3 -> 578.2 (Predicted) |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Source Temperature | 500°C |
Assay Performance and Validation
The following tables summarize the validation parameters for a typical simeprevir TDM assay using a deuterated internal standard.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Simeprevir | 2.0 - 2000 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.0 | < 15 | < 15 | 85 - 115 |
| Low | 6.0 | < 15 | < 15 | 85 - 115 |
| Mid | 200 | < 15 | < 15 | 85 - 115 |
| High | 1600 | < 15 | < 15 | 85 - 115 |
Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Simeprevir | Minimal | > 85 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the therapeutic drug monitoring process for simeprevir.
Caption: Therapeutic Drug Monitoring Workflow for Simeprevir.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of simeprevir in human plasma. The detailed protocol and performance characteristics presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories for pharmacokinetic studies and routine clinical monitoring. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required for clinical decision-making.
Application Notes and Protocols for Bioanalytical Method Validation of Simeprevir Using an Isotopic Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioanalytical method validation of simeprevir in human plasma using a stable isotope-labeled internal standard (IS), Simeprevir-D6. The methodologies described are based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.
Introduction
Simeprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. Accurate and reliable quantification of simeprevir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Simeprevir-D6, is the gold standard in LC-MS/MS-based bioanalysis.[1] This is because an isotopic IS shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability in extraction recovery and matrix effects.[1][2]
This protocol outlines the key steps for method validation in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes: Simeprevir and Simeprevir-D6 (Internal Standard)
-
Biological Matrix: Human plasma (K2EDTA)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (Milli-Q or equivalent)
-
Labware: Polypropylene tubes, micropipettes, autosampler vials
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
HPLC System: Capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Xterra MS C18 (100 × 4.6 mm, 3.5 µm), is suitable for the separation.
Standard Solutions and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of simeprevir and Simeprevir-D6 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the simeprevir stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the Simeprevir-D6 stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.
-
Add 50 µL of the Simeprevir-D6 internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of simeprevir. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Xterra MS C18 (100 × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Simeprevir | Simeprevir-D6 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 749.3 | 755.3 |
| Product Ion (m/z) | 596.2 | 602.2 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Bioanalytical Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA). The key validation parameters are summarized below.
Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of simeprevir and Simeprevir-D6.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity and Range
-
Protocol: A calibration curve should be prepared by spiking blank plasma with known concentrations of simeprevir. A typical range is 2.00 to 2000 ng/mL. A minimum of six non-zero standards should be used.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The deviation of the back-calculated concentrations from the nominal concentrations should be within ±15% (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates on three different days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).
Table 3: Summary of Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 2.00 | 98.5 - 105.2 | ≤ 8.5 | 97.0 - 108.0 | ≤ 10.2 |
| Low | 6.00 | 95.3 - 103.1 | ≤ 6.2 | 96.5 - 104.5 | ≤ 7.8 |
| Medium | 200.0 | 97.8 - 101.5 | ≤ 4.4 | 98.2 - 102.1 | ≤ 5.1 |
| High | 1600.0 | 99.1 - 102.3 | ≤ 3.8 | 99.5 - 103.0 | ≤ 4.5 |
| Data presented is representative and may vary between laboratories. |
Matrix Effect and Recovery
-
Protocol:
-
Matrix Effect: Compare the peak area of simeprevir in post-extraction spiked samples with that of a neat solution at the same concentration.
-
Recovery: Compare the peak area of simeprevir in pre-extraction spiked samples with that of post-extraction spiked samples.
-
-
Acceptance Criteria: The CV of the matrix factor across different lots of plasma should be ≤15%. The recovery should be consistent and reproducible.
Stability
-
Protocol: The stability of simeprevir in plasma should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration that covers the sample storage period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method using an isotopic internal standard provides a robust, sensitive, and selective approach for the quantification of simeprevir in human plasma. Adherence to the detailed validation protocols outlined in this document will ensure the generation of high-quality data that meets regulatory standards for bioanalytical method validation. Careful attention should be given to potential issues such as the light instability of simeprevir, and appropriate precautions should be taken during sample handling and storage.
References
Application Note: Liquid-Liquid Extraction of Simeprevir from Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a liquid-liquid extraction (LLE) protocol for the selective extraction of simeprevir from human serum samples. Simeprevir, a potent NS3/4A protease inhibitor, is a key therapeutic agent in the treatment of chronic hepatitis C. Accurate quantification of simeprevir in serum is crucial for pharmacokinetic and therapeutic drug monitoring studies. While protein precipitation is a common method for sample preparation, this document provides a comprehensive LLE procedure, which can offer cleaner extracts by removing more interfering substances. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Introduction
Simeprevir is a direct-acting antiviral medication used in combination with other drugs for the treatment of hepatitis C virus (HCV) infection. It is characterized by high plasma protein binding (>99.9%), primarily to albumin and to a lesser extent, alpha 1-acid glycoprotein. This high degree of protein binding necessitates an efficient extraction method to release the drug from its protein-bound state for accurate quantification.
Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences in a sample matrix based on their relative solubilities in two different immiscible liquids: an aqueous phase (the serum sample) and an organic solvent. By optimizing the solvent and pH conditions, simeprevir can be preferentially partitioned into the organic phase, leaving behind proteins, salts, and other polar endogenous components in the aqueous phase. While some studies have indicated that protein precipitation can yield high recovery for simeprevir, LLE can be advantageous in reducing matrix effects, which is particularly important for sensitive analytical techniques like mass spectrometry.
This document provides a detailed protocol for a liquid-liquid extraction of simeprevir from human serum, along with typical performance characteristics and analytical conditions for subsequent analysis.
Data Presentation
The following table summarizes the typical validation parameters for a simeprevir extraction method from human serum, followed by HPLC-UV analysis. Note that while some studies favor protein precipitation, the following data is representative of what would be expected from a well-optimized LLE method.
| Parameter | Result |
| Linearity Range | 10 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Accuracy (Intra-day) | 92.30% to 107.80%[1] |
| Accuracy (Inter-day) | 92.30% to 107.80%[1] |
| Precision (Intra-day RSD) | 1.65% - 8.02%[1] |
| Precision (Inter-day RSD) | 1.65% - 8.02%[1] |
| Mean Extraction Recovery | >85% (method dependent) |
Experimental Protocols
Materials and Reagents
-
Simeprevir reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another drug with similar extraction properties)
-
Human serum (drug-free)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Stock and Working Solutions Preparation
-
Simeprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of simeprevir reference standard in methanol.
-
Simeprevir Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
IS Working Solution: Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration (e.g., 100 ng/mL).
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Aliquoting: Pipette 200 µL of serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution to each tube (except for blank samples).
-
Basification: Add 20 µL of 0.1 M ammonium hydroxide to each tube to adjust the pH. Vortex briefly for 10 seconds. This step ensures that simeprevir is in its non-ionized form, enhancing its solubility in the organic solvent.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of simeprevir into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will separate the aqueous layer (bottom) from the organic layer (top) and pellet any precipitated proteins at the interface.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC analysis. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC.
HPLC-UV Analysis Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM dipotassium hydrogen orthophosphate, pH 7.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 330 nm
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Simeprevir from Serum.
References
Optimizing Solid-Phase Extraction for Robust Simeprevir Analysis in Biological Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to developing and optimizing a solid-phase extraction (SPE) protocol for the accurate quantification of simeprevir in biological matrices, primarily human plasma. The described methodologies are applicable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Introduction
Simeprevir is a potent protease inhibitor used in the treatment of chronic hepatitis C virus (HCV) infection. Accurate determination of simeprevir concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, thereby reducing matrix effects and improving analytical sensitivity and robustness.[1][2]
This application note details a systematic approach to optimizing an SPE method for simeprevir, focusing on the critical parameters of sorbent selection, sample pre-treatment, wash conditions, and elution.
Simeprevir: Key Physicochemical Properties for SPE Method Development
A successful SPE method leverages the physicochemical properties of the analyte to achieve selective retention on the solid phase and subsequent elution. For simeprevir, the following properties are of primary importance:
-
High Protein Binding: Simeprevir is extensively bound to plasma proteins (>99.9%).[3] This necessitates a protein disruption step prior to SPE to ensure the availability of the drug for extraction.
-
Hydrophobicity: As a moderately lipophilic compound, simeprevir interacts well with reversed-phase sorbents.
-
Presence of Polar Functional Groups: The simeprevir molecule also contains polar functional groups, allowing for interaction with polar sorbents.
Experimental Protocols
Materials and Reagents
-
Simeprevir reference standard
-
Blank human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH4OH)
-
Formic acid (FA)
-
Water, deionized
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
Stock and Working Solutions
Prepare a stock solution of simeprevir (e.g., 1 mg/mL) in a suitable organic solvent like dimethyl sulfoxide (DMSO) or methanol.[3] From this stock, prepare working solutions at various concentrations by diluting with an appropriate solvent (e.g., 50:50 methanol:water).[4] These working solutions are used to spike blank plasma for calibration standards and quality control samples.
General SPE Workflow
The following diagram illustrates a typical SPE workflow, which will be the basis for our optimization experiments.
Caption: General workflow for solid-phase extraction of simeprevir.
Optimization of SPE Parameters
The optimization process involves systematically evaluating each step of the SPE procedure to maximize analyte recovery and minimize interferences.
Sorbent Selection
The choice of sorbent is critical for achieving adequate retention of simeprevir. Given its properties, both polymeric reversed-phase and mixed-mode sorbents are viable options.
Protocol for Sorbent Evaluation:
-
Condition three different types of SPE cartridges (e.g., Oasis HLB, Strata-X, and a mixed-mode cation exchange) according to the manufacturer's instructions. A generic conditioning protocol involves passing methanol followed by water through the cartridge.
-
Pre-treat a spiked plasma sample (at a medium QC level) as described in a published method: mix 0.5 mL of plasma with an equal volume of acetonitrile, vortex, and centrifuge. Dilute the supernatant 1:1 with 5% ammonium hydroxide.
-
Load the pre-treated sample onto each conditioned cartridge.
-
Apply a generic wash solution (e.g., 1 mL of 10% methanol in water).
-
Elute the analyte with a strong solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
Analyze the samples and compare the recovery for each sorbent.
Data Presentation:
| Sorbent Type | Principle of Retention | Mean Recovery (%) | RSD (%) |
| Oasis HLB | Hydrophilic-Lipophilic Balanced | 92.5 | 3.1 |
| Strata-X | Polymeric Reversed-Phase | 88.2 | 4.5 |
| Mixed-Mode Cation Exchange | Reversed-Phase & Ion Exchange | 75.6 | 6.8 |
Note: The data presented in tables are illustrative and intended to demonstrate the expected outcomes of the optimization experiments.
Based on the illustrative data, the Oasis HLB sorbent, a hydrophilic-lipophilic balanced polymer, provides the highest and most consistent recovery for simeprevir.
Optimization of Wash Solution
The wash step is crucial for removing endogenous interferences without prematurely eluting the analyte of interest. The strength of the wash solvent should be carefully optimized.
Protocol for Wash Solution Optimization:
-
Condition Oasis HLB cartridges.
-
Load pre-treated spiked plasma samples.
-
Wash the cartridges with different concentrations of methanol in water (e.g., 5%, 10%, 20%, 40%, 70%).
-
Elute with 1 mL of methanol.
-
Process and analyze the samples to determine the highest concentration of organic solvent that can be used for washing without significant loss of simeprevir.
Data Presentation:
| Wash Solution (% Methanol in Water) | Simeprevir Recovery (%) | Peak Purity (qualitative) |
| 5% | 93.1 | Good |
| 10% | 92.8 | Excellent |
| 20% | 91.5 | Excellent |
| 40% | 85.2 | Excellent |
| 70% | 78.9 | Excellent |
The optimal wash solution is one that provides a high recovery of the analyte while effectively removing matrix components. In this example, up to 20% methanol can be used without a significant loss of simeprevir, while providing a cleaner extract than 5% or 10% methanol. A 70% methanol wash has also been reported in the literature.
Optimization of Elution Solvent
The elution solvent should be strong enough to completely desorb the analyte from the sorbent in a small volume.
Protocol for Elution Solvent Optimization:
-
Condition and load Oasis HLB cartridges with pre-treated spiked plasma.
-
Wash with the optimized wash solution (e.g., 20% methanol in water).
-
Elute with different solvents and solvent mixtures (e.g., methanol, acetonitrile, 1% formic acid in methanol, 1% ammonium hydroxide in methanol).
-
Process and analyze the samples to determine the most efficient elution solvent.
Data Presentation:
| Elution Solvent | Mean Recovery (%) | RSD (%) |
| Methanol | 92.3 | 2.8 |
| Acetonitrile | 85.7 | 3.5 |
| Methanol with 1% Formic Acid | 91.5 | 3.1 |
| Methanol with 1% Ammonium Hydroxide | 93.8 | 2.5 |
In this illustrative optimization, methanol with 1% ammonium hydroxide provides a slight improvement in recovery. However, pure methanol is also a highly effective and commonly used eluent.
Final Optimized Protocol
Based on the optimization experiments, the following protocol is recommended for the solid-phase extraction of simeprevir from human plasma.
Caption: Optimized SPE protocol for simeprevir from plasma.
Detailed Steps:
-
Sample Pre-treatment: To 0.5 mL of plasma, add 0.5 mL of acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to a clean tube and dilute 1:1 with 5% ammonium hydroxide.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1cc cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute simeprevir from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method.
Validation of the Optimized Method
The optimized SPE method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its performance. Key validation parameters include:
-
Recovery: The extraction efficiency of the method. The mean recovery for simeprevir using a similar method has been reported to be between 85.9% and 90.3%.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Linearity, Accuracy, and Precision: To ensure the method is reliable over the intended concentration range.
-
Stability: The stability of simeprevir in the biological matrix and throughout the sample processing steps.
Conclusion
This application note provides a systematic approach to the optimization of a solid-phase extraction method for simeprevir in human plasma. By carefully selecting the sorbent and optimizing the wash and elution steps, a robust, reliable, and reproducible method can be developed. The presented protocol, utilizing an Oasis HLB sorbent, serves as an excellent starting point for method development and validation in a regulated bioanalytical laboratory.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: Establishing a Calibration Curve for Simeprevir using Simeprevir-13Cd3
Introduction
Simeprevir, marketed under the brand name Olysio™, is a direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[1][2][3] It functions as a second-generation NS3/4A protease inhibitor, a crucial enzyme for viral replication.[1][2] Accurate quantification of simeprevir in biological matrices, such as human plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies during drug development.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility. To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (IS) is employed. Simeprevir-13Cd3, a deuterated analog of simeprevir, is an ideal IS as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This application note provides a detailed protocol for establishing a robust calibration curve for the quantification of simeprevir in human plasma using this compound as the internal standard.
Materials and Reagents
-
Simeprevir analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Control human plasma (K2EDTA)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
-
Polypropylene microcentrifuge tubes (1.5 mL)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of simeprevir and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in dimethyl sulfoxide (DMSO) or methanol and bring to volume. Mix thoroughly until completely dissolved. These are the primary stock solutions. Store at -20°C.
Working Solutions:
-
Prepare an intermediate stock solution of simeprevir (e.g., 100 µg/mL) by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
From the intermediate stock, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 20 ng/mL to 20,000 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a constant concentration (e.g., 500 ng/mL) by diluting its primary stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
To prepare the calibration standards, spike 95 µL of control human plasma with 5 µL of the appropriate simeprevir working standard solution. This results in a calibration curve ranging from, for example, 1.0 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using the same spiking procedure with working solutions prepared from a separate weighing of the simeprevir standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting simeprevir from plasma.
-
Pipette 100 µL of each calibration standard, QC sample, or study sample into a 1.5 mL polypropylene tube.
-
Add 20 µL of the this compound working solution (e.g., 500 ng/mL) to all tubes except the blank matrix sample.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, can improve sensitivity).
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., Xterra MS C18, 100 × 4.6 mm, 3.5µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 50% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to 50% B and equilibrate for 2 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~5500 V
-
Source Temperature: ~500°C
-
MRM Transitions (example values, must be optimized):
-
Simeprevir: Q1: 749.2 -> Q3: 597.2
-
This compound: Q1: 753.2 -> Q3: 601.2
-
Data Presentation
The calibration curve is constructed by plotting the peak area ratio of the simeprevir MRM transition to the this compound MRM transition against the nominal concentration of simeprevir. The curve is fitted with a linear regression model, typically with a 1/x² weighting. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.
Table 1: Example Calibration Curve Data for Simeprevir
| Nominal Conc. (ng/mL) | Simeprevir Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 2.00 | 4,520 | 98,500 | 0.0459 | 2.05 | 102.5 |
| 5.00 | 11,350 | 99,100 | 0.1145 | 4.98 | 99.6 |
| 20.0 | 44,800 | 98,200 | 0.4562 | 19.8 | 99.0 |
| 100.0 | 225,100 | 98,900 | 2.2760 | 101.2 | 101.2 |
| 250.0 | 560,500 | 98,600 | 5.6846 | 248.5 | 99.4 |
| 500.0 | 1,115,000 | 98,100 | 11.3659 | 499.1 | 99.8 |
| 1000.0 | 2,245,000 | 98,700 | 22.7457 | 1003.0 | 100.3 |
| 2000.0 | 4,480,000 | 98,300 | 45.5748 | 1995.0 | 99.8 |
Visualizations
Caption: Experimental workflow for simeprevir quantification.
Caption: Logic of internal standard-based calibration.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Simeprevir LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of simeprevir. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of simeprevir LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for simeprevir and its internal standard (IS) by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of simeprevir.[1][2]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and metabolites. Inadequate sample preparation and chromatographic separation can exacerbate these effects.
Q3: How can I determine if my simeprevir analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A qualitative assessment can be performed using the post-column infusion technique, which identifies regions in the chromatogram susceptible to ion suppression or enhancement. For a quantitative evaluation, the post-extraction spike method is commonly used to calculate the matrix factor.
Q4: What is an acceptable level of matrix effect?
A4: According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% for the analyte across different lots of the biological matrix.
Q5: Can the use of a stable isotope-labeled internal standard (SIL-IS) for simeprevir completely eliminate matrix effects?
A5: A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. However, it may not completely eliminate the issue, especially in cases of severe ion suppression that can impact the overall sensitivity of the assay.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your simeprevir LC-MS/MS analysis.
Initial Assessment of Matrix Effects
Problem: I am observing poor accuracy and precision in my quality control (QC) samples.
Possible Cause: This could be an indication of significant and variable matrix effects between different samples.
Solution:
-
Perform a Qualitative Assessment: Use the post-column infusion technique to identify the chromatographic regions where ion suppression or enhancement is occurring.
-
Conduct a Quantitative Assessment: Employ the post-extraction spike method to quantify the matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol details the steps to quantitatively determine the matrix effect for simeprevir in a biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma (at least 6 different lots)
-
Simeprevir and its stable isotope-labeled internal standard (SIL-IS) stock solutions
-
Mobile phase and reconstitution solvent
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation)
-
Calibrated pipettes and appropriate labware
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike simeprevir and SIL-IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike simeprevir and SIL-IS into the extracted matrix at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike simeprevir and SIL-IS into blank plasma at low and high QC concentrations before proceeding with the extraction procedure.
-
-
Analyze the Samples: Inject the three sets of samples into the LC-MS/MS system and record the peak areas for simeprevir and its SIL-IS.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Simeprevir) / (MF of SIL-IS)
-
-
Evaluate the Results: Calculate the coefficient of variation (CV) of the IS-Normalized MF across the different lots of plasma. A CV of ≤15% is generally considered acceptable.
Data Presentation
Table 1: Illustrative Data on the Impact of Sample Preparation on Matrix Effects for Simeprevir in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 18 (Ion Suppression) | 62 ± 17 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 88 ± 12 (Minor Ion Suppression) | 75 ± 10 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 97 ± 9 (Minimal Matrix Effect) | 89 ± 8 |
This table presents illustrative data synthesized from general principles of bioanalytical method development. Actual results may vary based on specific experimental conditions.
Table 2: Troubleshooting Common Issues in Simeprevir LC-MS/MS Analysis
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent retention times | Column degradation, mobile phase inconsistency | Equilibrate the column properly, prepare fresh mobile phase, consider a new column. |
| High background noise | Contaminated mobile phase or LC system | Use high-purity solvents, flush the LC system. |
| Poor peak shape (tailing or fronting) | Column overload, inappropriate mobile phase pH | Dilute the sample, adjust the mobile phase pH. |
| Significant ion suppression | Co-eluting matrix components | Optimize sample preparation (e.g., switch to SPE), improve chromatographic separation. |
Visualizations
Caption: Troubleshooting workflow for simeprevir matrix effects.
Caption: General mechanism of ion suppression in ESI.
References
Technical Support Center: Overcoming Ion Suppression in Simeprevir Quantification
Welcome to the technical support center for the quantification of simeprevir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analysis of simeprevir.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for simeprevir quantification?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, simeprevir. This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1] Given that simeprevir is often measured in complex biological matrices like human plasma, which contains numerous endogenous substances, ion suppression is a significant challenge that must be addressed to ensure data quality.
Q2: What are the primary causes of ion suppression when analyzing simeprevir in plasma?
A2: The primary culprits for ion suppression in plasma samples are endogenous components such as phospholipids, salts, and proteins that may remain after sample preparation.[2] Phospholipids, in particular, are known to co-elute with many analytes in reversed-phase chromatography and can significantly suppress the ionization of co-eluting compounds. Inadequate sample cleanup is a major contributor to the persistence of these interfering matrix components.
Q3: How can I detect ion suppression in my simeprevir assay?
A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a simeprevir standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank plasma extract is then injected. Any dip in the constant simeprevir signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression. By comparing the retention time of simeprevir with these suppression zones, you can determine if your analyte is affected.
Troubleshooting Guides
Problem: Low or inconsistent simeprevir signal intensity.
This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
1. Evaluate and Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system. Below is a comparison of common sample preparation techniques for simeprevir in human plasma.
Data Presentation: Comparison of Sample Preparation Techniques for Simeprevir
| Sample Preparation Technique | Principle | Simeprevir Recovery | Efficacy in Removing Interferences |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed. | Up to 100%[3] | Simple and fast, but may not effectively remove phospholipids and other small molecules, leading to significant ion suppression. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent. | 85.9% to 90.3%[4] | More effective at removing phospholipids and other interfering components compared to PPT, resulting in a cleaner extract and reduced ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent) based on its solubility. | High (specific quantitative data for simeprevir is limited in the provided search results) | Can be effective in removing highly polar or non-polar interferences, but its efficiency depends on the choice of solvent and pH. |
Experimental Protocols:
-
Protein Precipitation (PPT) Protocol:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Pre-treat 0.5 mL of human plasma by adding an equal volume of acetonitrile, vortexing for 1 minute, and centrifuging at 13,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with 5% NH4OH.
-
Load the sample onto an Oasis HLB 1cc cartridge.
-
Wash the cartridge with 1 mL of 70% methanol (v/v).
-
Elute simeprevir with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Liquid-Liquid Extraction (LLE) - General Protocol: Note: A detailed protocol specifically for simeprevir was not found in the search results. The following is a general procedure that can be optimized.
-
To 500 µL of plasma, add the internal standard and a suitable volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Adjust the pH of the aqueous layer to optimize the partitioning of simeprevir into the organic layer.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
2. Optimize Chromatographic Conditions:
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatography to separate simeprevir from the interfering matrix components.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a biphenyl column) can alter the selectivity and improve the resolution between simeprevir and co-eluting interferences.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention times of both simeprevir and interfering compounds, potentially resolving them.
-
Gradient Elution: Employing a well-designed gradient elution can help to separate the analyte of interest from early-eluting salts and late-eluting phospholipids.
3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
A SIL-IS, such as Simeprevir-D6, is the gold standard for compensating for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to simeprevir, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area, as this ratio should remain constant even if the absolute signal intensities vary.
4. Consider an Alternative Ionization Source:
While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes, particularly those that are less polar and more volatile. If your LC-MS system has an interchangeable source, it may be worthwhile to test APCI to see if it provides a more robust signal for simeprevir. In general, ESI is more sensitive for polar compounds, while APCI can be better for less polar compounds.
Visualizations
Caption: Experimental workflow for simeprevir quantification and troubleshooting ion suppression.
Caption: Troubleshooting flowchart for low simeprevir signal intensity.
References
- 1. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Simeprevir-13Cd3 Stability in Plasma and Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Simeprevir-13Cd3 in human plasma and whole blood samples. Adherence to proper sample handling and storage protocols is critical for accurate bioanalytical results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing this compound?
A1: For long-term storage, plasma samples should be maintained at -20°C or -80°C. Simeprevir has been shown to be stable in human plasma for extended periods at these temperatures. For short-term storage, samples can be kept at room temperature for up to 72 hours. It is crucial to protect all samples from light to prevent photodegradation.
Q2: How many freeze-thaw cycles can plasma samples undergo without affecting the integrity of this compound?
A2: Plasma samples containing simeprevir are stable for at least three freeze-thaw cycles. To avoid potential degradation, it is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated.
Q3: Is this compound sensitive to light?
A3: Yes, simeprevir is known to be unstable in both plasma and whole blood when exposed to light.[1] It is imperative to handle and store all samples in a manner that protects them from light, such as using amber-colored tubes and minimizing exposure to ambient light during processing.
Q4: What is the maximum recommended time between whole blood collection and centrifugation to plasma?
A4: While specific quantitative stability data for simeprevir in whole blood is not extensively published, it is best practice to process blood samples as soon as possible after collection. Given the light sensitivity of simeprevir, prompt processing in a light-protected environment is crucial to minimize the risk of degradation before plasma is separated and frozen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound in plasma samples. | Degradation due to improper storage. | Ensure plasma samples are stored at or below -20°C for long-term storage and protected from light. Verify that the number of freeze-thaw cycles has not exceeded three. |
| Photodegradation. | Handle all samples under amber or low-light conditions. Use amber-colored collection and storage tubes. | |
| High variability in results between replicate analyses of the same sample. | Inconsistent freeze-thaw procedures. | Ensure samples are completely thawed and vortexed gently to ensure homogeneity before each analysis. Avoid partial thawing. |
| Extended exposure to room temperature. | Minimize the time plasma samples are kept at room temperature during sample preparation. Process samples on ice when possible. | |
| Analyte degradation suspected in whole blood before processing. | Delayed centrifugation after collection. | Centrifuge whole blood to separate plasma as soon as possible after collection. If immediate processing is not possible, store the whole blood protected from light and at a controlled, cool temperature, although specific stability data is limited. |
| Exposure of whole blood to light. | From the point of collection, ensure that the blood collection tubes are protected from light, for example, by wrapping them in aluminum foil or using amber tubes. |
Stability Data Summary
The following tables summarize the available stability data for simeprevir in human plasma. Note that specific data for this compound is limited; however, the stability of the isotopically labeled internal standard is expected to be comparable to the unlabeled analyte.
Table 1: Long-Term Stability of Simeprevir in Human Plasma
| Storage Temperature | Duration | Stability Assessment |
| -20°C | 1184 days | Stable |
| -70°C | 64 days | Stable |
| -80°C | 3 months | Stable |
Table 2: Freeze-Thaw Stability of Simeprevir in Human Plasma
| Number of Cycles | Stability Assessment |
| 3 cycles | Stable |
| 6 cycles | Stable |
Table 3: Bench-Top Stability of Simeprevir in Human Plasma
| Storage Temperature | Duration | Stability Assessment |
| Room Temperature | 72 hours | Stable |
Experimental Protocols
Detailed methodologies for the key stability experiments are outlined below to aid in the design and execution of your own studies.
Protocol 1: Long-Term Stability Assessment in Plasma
-
Sample Preparation: Spike a pool of human plasma with simeprevir and this compound at low and high quality control (QC) concentrations.
-
Storage: Aliquot the spiked plasma into amber-colored cryovials and store at the desired temperatures (e.g., -20°C and -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.
-
Quantification: Thaw the samples, process them, and analyze using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the stored QC samples against freshly prepared calibration standards and QC samples. The stored samples are considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment in Plasma
-
Sample Preparation: Spike a pool of human plasma with simeprevir and this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples completely at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature until completely liquid.
-
Repeat this freeze-thaw cycle for the desired number of iterations (e.g., 3 or 5 cycles).
-
-
Analysis and Quantification: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentrations of the freeze-thaw samples to the nominal concentrations. Stability is confirmed if the results are within the acceptance criteria (typically ±15% deviation).
Experimental Workflows
The following diagrams illustrate the recommended workflows for plasma and whole blood stability testing.
Caption: Workflow for Plasma Stability Testing.
References
Simeprevir Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of simeprevir during sample collection and storage. Accurate quantification of simeprevir in biological matrices is critical for reliable pharmacokinetic and clinical trial data. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of simeprevir in plasma samples?
A1: Simeprevir is susceptible to degradation under several conditions. The primary factors of concern are exposure to light, acidic and oxidative conditions, and, to a lesser extent, alkaline and neutral hydrolysis at elevated temperatures.[1][2] It is crucial to control these factors throughout the sample collection, processing, and storage workflow to ensure sample integrity.
Q2: How should I protect my samples from light-induced degradation?
A2: Simeprevir is known to be unstable when exposed to light.[3] All sample handling and stability experiments should be performed under yellow light conditions to prevent photochemical degradation.[3] Use amber-colored collection tubes and storage vials whenever possible. If transparent tubes are used, they should be wrapped in aluminum foil or other light-blocking material immediately after collection.
Q3: What is the recommended anticoagulant for blood sample collection for simeprevir analysis?
A3: While studies have successfully used both heparinized and EDTA plasma for simeprevir analysis, there is no definitive public data comparing the stability of simeprevir across different anticoagulants like heparin, EDTA, and citrate.[1] For consistency, it is recommended to use the same anticoagulant for all samples within a single study. If there is a need to switch anticoagulants, a validation study should be performed to ensure there is no impact on simeprevir stability and quantification.
Q4: How many times can I freeze and thaw my plasma samples containing simeprevir?
A4: Simeprevir has been shown to be stable in human plasma for up to six freeze-thaw cycles. However, to minimize the risk of degradation and ensure the highest sample quality, it is best practice to limit the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual assays is highly recommended to avoid repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected simeprevir concentrations in stored samples. | Photodegradation: Samples were exposed to ambient or UV light during collection, processing, or storage. | Review your sample handling procedures to ensure all steps are performed under yellow light or with light-protected tubes and vials. |
| Chemical Degradation: Samples were inadvertently exposed to acidic or oxidative conditions. | Ensure all reagents and solutions used are pH-neutral and free of oxidizing agents. Review the sample processing protocol for any steps that might introduce these conditions. | |
| Improper Storage Temperature: Samples were not maintained at the correct frozen temperature or experienced temperature fluctuations. | Verify freezer temperatures and ensure a consistent cold chain. Simeprevir is stable for extended periods at -20°C and -70°C, but consistency is key. | |
| High variability in simeprevir concentrations between aliquots of the same sample. | Incomplete Thawing and Mixing: Aliquots were not fully thawed or properly mixed before analysis. | Ensure samples are completely thawed and vortexed gently but thoroughly before taking an aliquot for analysis. |
| Multiple Freeze-Thaw Cycles: The parent sample was subjected to numerous freeze-thaw cycles. | Limit freeze-thaw cycles to a maximum of six. Implement a procedure of creating smaller, single-use aliquots from the primary sample. | |
| Presence of unexpected peaks in the chromatogram. | Degradation Products: Simeprevir has degraded due to exposure to stress conditions. | The presence of degradation products can indicate issues with sample stability. Refer to the stability data tables below to understand potential degradation pathways. Re-evaluate sample collection and handling procedures to minimize stress on the analyte. |
Data on Simeprevir Stability
The following tables summarize the stability of simeprevir under various stress and storage conditions.
Table 1: Stability of Simeprevir in Human Plasma Under Various Storage Conditions
| Condition | Duration | Stability | Reference |
| Room Temperature | 72 hours | Stable | |
| Freeze-Thaw Cycles | 6 cycles | Stable | |
| Long-Term Storage at -20°C | 1184 days | Stable | |
| Long-Term Storage at -70°C | 64 days | Stable | |
| Thermal Inactivation (60°C) | 60 minutes | Stable |
Table 2: Forced Degradation of Simeprevir Under Stress Conditions
| Stress Condition | Reagent/Method | Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 1.0 M HCl | 60°C for 2 hours | 81.2% | |
| Alkaline Hydrolysis | 1.0 M NaOH | 60°C for 2 hours | 39.8% | |
| Oxidative Degradation | 30% v/v H₂O₂ | 60°C for 2 hours | 51.3% | |
| Photochemical Degradation | UV irradiation at 254 nm | 48 hours | 26.6% | |
| Neutral Hydrolysis | Water | 90°C for 6 hours | 19.3% |
Experimental Protocols
Protocol 1: Assessment of Simeprevir Stability in Human Plasma
This protocol is based on the methodology described for stability-indicating assays.
-
Sample Preparation:
-
Spike known concentrations of simeprevir into drug-free human plasma (with the chosen anticoagulant, e.g., EDTA or heparin).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Stability Testing Conditions:
-
Freeze-Thaw Stability: Subject aliquots of the QC samples to multiple (e.g., up to six) freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 24 hours, followed by thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots of the QC samples at room temperature for a defined period (e.g., up to 72 hours) before processing.
-
Long-Term Stability: Store aliquots of the QC samples at -20°C and -80°C for an extended duration (e.g., 1 month, 3 months, etc.).
-
-
Sample Analysis:
-
At each time point, process the stability samples alongside freshly prepared calibration standards and control QC samples.
-
Use a validated analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of simeprevir.
-
-
Data Evaluation:
-
Calculate the mean concentration and accuracy of the stability samples.
-
Simeprevir is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
-
Visualizations
Factors Affecting Simeprevir Stability
Caption: Key variables in sample handling that can impact simeprevir stability.
Experimental Workflow for Simeprevir Stability Assessment
Caption: Workflow for assessing the stability of simeprevir in plasma samples.
References
- 1. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Chromatographic Separation of Simeprevir and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of the hepatitis C virus (HCV) protease inhibitor simeprevir and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of simeprevir.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) for Simeprevir | 1. Secondary Interactions: Simeprevir, a macrocyclic compound, can have secondary interactions with residual silanols on the stationary phase. 2. Column Overload: Injecting too high a concentration of simeprevir. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of simeprevir. 4. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Mobile Phase Modifier: Add a competitive base like triethylamine (0.1%) to the mobile phase to block silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Optimize pH: Experiment with mobile phase pH in the range of 3-7 to find the optimal condition for peak symmetry. 4. Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections. 2. Pump Issues: Fluctuations in pump pressure or flow rate. 3. Temperature Variations: Inconsistent column temperature. 4. Mobile Phase Composition Change: Evaporation of volatile organic solvents or inconsistent mobile phase preparation. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, typically by running the mobile phase for at least 10-15 column volumes. 2. Pump Maintenance: Purge the pump to remove air bubbles and check for leaks. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 4. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it covered to minimize evaporation. |
| Co-elution of Simeprevir and Metabolites | 1. Insufficient Resolution: The chosen chromatographic conditions may not be adequate to separate the parent drug from its structurally similar metabolites (e.g., M21 and M22). 2. Inappropriate Stationary Phase: The column chemistry may not be selective enough for the separation. | 1. Optimize Gradient: If using a gradient, make it shallower to increase the separation window between peaks. For isocratic methods, adjust the organic-to-aqueous ratio. 2. Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions. |
| Unexpected Peaks in the Chromatogram | 1. Degradation Products: Simeprevir is known to be susceptible to degradation under acidic and oxidative conditions.[1] 2. Contamination: Contaminants from the sample matrix, solvents, or the HPLC system itself. 3. Carryover: Residual sample from a previous injection. | 1. Sample Handling: Protect samples from light and prepare them fresh. If degradation is suspected, compare with a forced degradation sample. 2. System Cleaning: Flush the system with appropriate cleaning solvents. Use high-purity solvents and filter all samples and mobile phases. 3. Injector Wash: Implement a robust injector wash step between runs, using a strong solvent. |
| Loss of Sensitivity/Low Signal Intensity | 1. Ion Suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of simeprevir and its metabolites. 2. Poor Sample Recovery: Inefficient extraction of simeprevir from the sample matrix. 3. Detector Issues: Incorrect wavelength setting (HPLC-UV) or detector malfunction. 4. Light Instability: Simeprevir is light-sensitive, and exposure can lead to degradation and lower signal.[2] | 1. Improve Sample Cleanup: Use a more effective sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize Extraction Method: Evaluate different extraction solvents and pH conditions to maximize recovery. 3. Check Detector Settings: Ensure the UV detector is set to an appropriate wavelength for simeprevir (e.g., 225 nm or 288 nm).[3] For MS, check tuning and source parameters. 4. Protect from Light: Handle all samples and standards under yellow light or in amber vials.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of simeprevir I should be aware of during chromatographic analysis?
A1: The primary metabolic pathway for simeprevir is oxidation, mainly mediated by the CYP3A enzyme system.[4] The two most significant metabolites identified in vivo are M21 (O-desmethyl-simeprevir) and M22 (an oxidized form of simeprevir). In human plasma, M21 is the only circulating metabolite of note, present at approximately 8% of the parent drug's concentration. Your chromatographic method should ideally be able to resolve simeprevir from these metabolites.
Q2: What type of HPLC column is recommended for simeprevir analysis?
A2: Reversed-phase C18 columns are commonly used and have been shown to provide good separation. For challenging separations involving metabolites, columns with different selectivities, such as C8 or phenyl-hexyl, could also be explored. The choice of column will also depend on the specific requirements of your assay (e.g., speed, resolution).
Q3: What are the typical mobile phases used for the separation of simeprevir?
A3: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. The aqueous buffer is often a phosphate or acetate buffer with a pH in the acidic to neutral range (e.g., pH 4-6). The exact ratio of organic to aqueous phase will depend on the column and the desired retention time.
Q4: How can I improve the sensitivity of my LC-MS/MS method for simeprevir?
A4: To enhance sensitivity, ensure efficient sample clean-up to minimize matrix effects. Solid-phase extraction (SPE) is often more effective than simple protein precipitation. Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) and use multiple reaction monitoring (MRM) for quantification.
Q5: Is simeprevir stable in solution? What precautions should I take?
A5: Simeprevir is known to be unstable when exposed to light. Therefore, it is crucial to protect all samples, standards, and quality controls from light by using amber vials or working under yellow light conditions. It is also good practice to prepare fresh working solutions daily. Simeprevir has also been shown to degrade under acidic and oxidative stress conditions.
Experimental Protocols
HPLC-UV Method for Simeprevir in Human Plasma
This protocol is adapted from a published method and is suitable for therapeutic drug monitoring.
-
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an equal volume of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant and dilute it 1:1 with 5% NH4OH.
-
Load the mixture onto an Oasis HLB 1cc SPE cartridge.
-
Wash the cartridge with 1 mL of 70% methanol.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 125 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes and inject 20 µL of the supernatant.
-
-
Chromatographic Conditions
-
Column: XTerra RP18 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 6, 52.5 mM) and acetonitrile (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 225 nm
-
LC-MS/MS Method for Simeprevir in Human Plasma
This protocol provides a general framework for a sensitive and selective LC-MS/MS analysis.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of simeprevir).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Simeprevir: To be optimized based on the instrument (e.g., Q1: 750.3 -> Q3: 562.2)
-
Internal Standard: To be optimized based on the specific IS used
-
-
Visualizations
Caption: Metabolic pathway of simeprevir.
Caption: General experimental workflow for simeprevir analysis.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Addressing poor peak shape in simeprevir HPLC analysis
Welcome to the technical support center for simeprevir HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly poor peak shape, encountered during the chromatographic analysis of simeprevir.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) in simeprevir HPLC analysis?
A1: The most frequent cause of peak tailing for simeprevir is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] Simeprevir, being a basic compound, can interact strongly with these acidic silanol groups, leading to a portion of the analyte being retained longer and resulting in an asymmetric peak.
Q2: How does the mobile phase pH affect the peak shape of simeprevir?
A2: The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds like simeprevir. Operating at a pH that suppresses the ionization of residual silanol groups (typically lower pH) or ensures consistent ionization of the analyte can significantly reduce peak tailing. For simeprevir, several methods have found that a mobile phase pH around 6.0-7.0 provides optimal peak symmetry. For instance, a mobile phase with a phosphate buffer at pH 6.0 has been shown to be optimal for separating simeprevir.
Q3: Can the choice of HPLC column impact the analysis of simeprevir?
A3: Absolutely. The choice of column chemistry is crucial. Using a modern, high-purity silica column with end-capping can significantly reduce the availability of free silanol groups, thereby minimizing peak tailing. In developing a method for simeprevir, an XTerra RP18 column was found to provide the best separation efficiency compared to other C18 columns. Another study achieved good separation using an Agilent Eclipse plus C8 column.
Q4: My simeprevir peak is showing fronting. What are the likely causes?
A4: Peak fronting is typically caused by sample overload (injecting too high a concentration or volume), or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak. A collapsed column bed can also be a cause.
Troubleshooting Guides
Issue 1: Peak Tailing
You are observing asymmetric peaks for simeprevir with a pronounced tail.
Caption: Troubleshooting workflow for simeprevir peak tailing.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization of both simeprevir and residual silanol groups on the column. For simeprevir, a pH in the range of 6.0 to 7.0 has been shown to yield symmetrical peaks. Action: Prepare a mobile phase with a phosphate buffer at pH 6.0 or 6.5. |
| Secondary Silanol Interactions | Basic compounds like simeprevir can interact with acidic silanol groups on the silica packing material, causing tailing. Action: Use a column with a base-deactivated or end-capped stationary phase, such as an XTerra RP18 or an Agilent Eclipse plus C8. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to active sites that cause tailing. Action: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the simeprevir standard and sample in the initial mobile phase composition. |
| Sub-optimal Column Temperature | Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer. Action: Increase the column temperature. A temperature of 40°C has been used successfully for simeprevir analysis. |
-
Prepare Buffer: Prepare a 50 mM solution of potassium dihydrogen phosphate (KH2PO4).
-
Adjust pH: Adjust the pH of the phosphate buffer to 6.0 using a suitable base (e.g., 1M potassium hydroxide).
-
Prepare Mobile Phase: Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 30:70 v/v, buffer:acetonitrile).
-
Equilibrate System: Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Sample: Inject the simeprevir sample and observe the peak shape.
Issue 2: Peak Fronting
You are observing asymmetric peaks for simeprevir with a leading edge.
Caption: Troubleshooting workflow for simeprevir peak fronting.
| Potential Cause | Recommended Solution |
| Mass Overload | Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster. Action: Dilute the sample and re-inject. If the peak shape improves, mass overload was the issue. |
| Volume Overload | Injecting a large volume of sample, especially in a strong solvent, can lead to band broadening and fronting. Action: Reduce the injection volume. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it will not be properly focused on the column head. Action: Dissolve the sample in the mobile phase or a solvent with a lower elution strength. |
| Collapsed Column Bed | A void at the head of the column can cause the sample band to be distorted, leading to fronting. This is often accompanied by a loss of pressure and shorter retention times. Action: Replace the analytical column. |
-
Prepare a Dilution Series: Prepare a series of dilutions of your simeprevir sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject Dilutions: Inject the original sample and each dilution onto the HPLC system under the same chromatographic conditions.
-
Analyze Peak Shape: Compare the peak shapes of the original and diluted samples. A significant improvement in symmetry with dilution confirms mass overload.
-
Determine Optimal Concentration: Identify the highest concentration that provides a symmetrical peak and adequate signal-to-noise for your analysis.
Summary of Method Parameters for Optimal Peak Shape
The following table summarizes key chromatographic parameters from validated methods that have demonstrated good peak shape for simeprevir.
| Parameter | Method 1 | Method 2 |
| Column | XTerra RP18 (150 mm x 4.6 mm, 3.5 µm) | Agilent Eclipse plus C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 52.5 mM Phosphate Buffer (70:30, v/v) | Acetonitrile and 0.02 M KH2PO4 Buffer (gradient elution) |
| pH | 6.0 | 6.5 |
| Column Temperature | Not specified, but autosampler at 20°C | 40°C |
| Flow Rate | 1.0 mL/min (inferred from context) | 2.0 mL/min |
| Detection | UV at 225 nm | UV at 330 nm |
References
Technical Support Center: Minimizing Carryover in Simeprevir LC-MS/MS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize simeprevir carryover in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. Given simeprevir's hydrophobic nature and low aqueous solubility, it is particularly prone to adsorption within the LC-MS system, leading to carryover and compromising data integrity.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, such as a blank or a different sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and a reduced signal-to-noise ratio, ultimately affecting the reliability of the assay.[1] Carryover is particularly common with "sticky" or hydrophobic compounds that tend to adsorb onto surfaces within the LC-MS system.[1]
Q2: Why is simeprevir particularly susceptible to carryover?
A2: Simeprevir's physicochemical properties contribute significantly to its propensity for carryover. It is a large, macrocyclic molecule that is practically insoluble in water and highly protein-bound. These characteristics enhance its tendency to adsorb to hydrophobic surfaces within the LC-MS system, including tubing, the injection needle, valve seals, and the analytical column. This adsorption can lead to the gradual release of the analyte in subsequent injections, causing carryover.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits.[3] Residual sample can adhere to the external and internal surfaces of the needle. Worn or dirty rotor seals can also trap and later release the analyte.
-
LC Column: The stationary phase, frits, and any guard column can retain the analyte, especially hydrophobic compounds like simeprevir.
-
Connecting Tubing and Fittings: Dead volumes and surface adsorption in tubing and connections can contribute to carryover.
-
Mass Spectrometer Source: Contamination of the ion source can sometimes be mistaken for carryover.
Q4: How can I distinguish between carryover and system contamination?
A4: A simple injection sequence can help differentiate between carryover and system contamination. Inject a high-concentration standard followed by a series of blank injections.
-
Carryover: The analyte peak area will be highest in the first blank and decrease with each subsequent blank injection.
-
Contamination: A consistent analyte signal will be observed across all blank injections, suggesting a contaminated mobile phase, solvent, or system component.
Troubleshooting Guides
Systematic Approach to Identifying and Resolving Simeprevir Carryover
This guide provides a step-by-step approach to systematically identify and mitigate the source of simeprevir carryover in your LC-MS/MS assay.
Step 1: Confirm and Quantify the Carryover
-
Protocol:
-
Inject a high-concentration simeprevir standard (e.g., the upper limit of quantification, ULOQ).
-
Immediately follow with at least three blank injections (using the sample matrix without the analyte).
-
Analyze the chromatograms of the blank injections for the presence of simeprevir.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) x 100%
-
Step 2: Isolate the Source of Carryover
The following workflow will help you pinpoint the component responsible for the carryover.
Step 3: Implement Targeted Solutions
Based on the findings from Step 2, apply the following solutions.
The autosampler is a primary source of carryover. A robust needle wash protocol is critical.
-
Wash Solvents: Due to simeprevir's hydrophobic nature, strong organic solvents are necessary. A multi-solvent wash is often more effective than a single solvent.
-
Recommended Wash Sequence:
-
A strong, water-miscible organic solvent to dissolve simeprevir (e.g., Isopropanol (IPA), Dimethyl sulfoxide (DMSO)).
-
A solvent similar in composition to the mobile phase to ensure compatibility (e.g., Acetonitrile (ACN) or Methanol (MeOH)).
-
An aqueous solution to rinse away any remaining organic solvent.
-
Table 1: Comparison of Wash Solvents for Carryover Reduction of Hydrophobic Compounds
| Wash Solvent Composition | Typical Carryover Reduction | Remarks |
| 100% Acetonitrile | Moderate | A common starting point, but may not be sufficient for highly adhesive compounds. |
| 100% Isopropanol (IPA) | High | Effective at solubilizing hydrophobic analytes. |
| 50:50 IPA/Acetonitrile | High | A strong solvent mixture that can be very effective. |
| 25:25:50 IPA/ACN/Water | Very High | A multi-step approach rinsing from strong organic to aqueous is often optimal. |
| DMSO followed by ACN/Water | Very High | DMSO is a powerful solvent for many organic molecules. |
Data compiled from general principles of carryover reduction for hydrophobic compounds.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. A pre-injection and post-injection wash can significantly reduce carryover. For example, increasing the wash time from 6 seconds to 12 seconds (pre- and post-injection) can reduce carryover by a factor of three.
If the column is identified as a significant source of carryover, a rigorous washing procedure is required.
-
Protocol for Column Washing:
-
Disconnect the column from the mass spectrometer.
-
Flush the column with 20-30 column volumes of a strong solvent series. For a reversed-phase column used for simeprevir analysis, a typical sequence would be:
-
Mobile Phase without buffer salts
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase conditions.
-
-
Consider back-flushing the column if the manufacturer's instructions permit.
-
Table 2: Example Column Wash Protocol
| Step | Solvent | Volume (Column Volumes) | Flow Rate |
| 1 | 95:5 Water/ACN | 10 | Analytical Flow Rate |
| 2 | 100% Isopropanol | 20 | 50% of Analytical Flow Rate |
| 3 | 100% Acetonitrile | 10 | Analytical Flow Rate |
| 4 | Initial Mobile Phase | 20 | Analytical Flow Rate |
-
Column Choice: Consider using a column with a different stationary phase chemistry that may have less interaction with simeprevir.
Experimental Protocols
Protocol for Assessing Simeprevir Carryover
Objective: To quantify the percentage of carryover in the LC-MS/MS system.
Materials:
-
High-concentration simeprevir standard (ULOQ)
-
Blank matrix (e.g., plasma from an untreated subject)
-
Mobile phase and reconstitution solvents
Procedure:
-
Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Perform a blank injection to ensure the system is clean.
-
Inject the ULOQ standard.
-
Immediately inject a blank sample (Blank 1).
-
Inject a second blank sample (Blank 2).
-
Inject a third blank sample (Blank 3).
-
Integrate the peak area for simeprevir in the ULOQ and all blank injections.
-
Calculate the percent carryover for Blank 1.
Protocol for Autosampler Cleaning
Objective: To thoroughly clean the autosampler components to minimize carryover.
Materials:
-
High-purity Isopropanol (IPA)
-
High-purity Acetonitrile (ACN)
-
High-purity Methanol (MeOH)
-
LC-MS grade water
Procedure:
-
Replace the standard needle wash solvent with a sequence of stronger solvents. A common effective sequence is:
-
Wash Bottle A: 100% IPA
-
Wash Bottle B: 50:50 ACN/Water
-
-
Program the autosampler to perform an extended wash cycle, including both pre- and post-injection washes.
-
Inject large volumes of the wash solvents to flush the needle, sample loop, and injection valve.
-
If carryover persists, inspect and, if necessary, replace the rotor seal and any suspect tubing in the injection path. Some hydrophobic compounds may adsorb to PEEK tubing; consider replacing it with stainless steel if the problem continues.
References
Technical Support Center: Investigating the Light Instability of Simeprevir in Laboratory Samples
For researchers, scientists, and drug development professionals working with simeprevir, ensuring sample integrity is paramount. This technical support center provides essential guidance on the light instability of simeprevir, offering troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Is simeprevir sensitive to light?
Yes, simeprevir is known to be unstable under exposure to light, particularly UV light.[1] Forced degradation studies have shown that significant degradation occurs when simeprevir is exposed to UV irradiation. Therefore, it is crucial to protect simeprevir samples from light to maintain their integrity and obtain accurate experimental results.
Q2: What are the best practices for handling and storing simeprevir samples to prevent photodegradation?
To minimize light-induced degradation of simeprevir, the following handling and storage procedures are recommended:
-
Work in a light-controlled environment: Whenever possible, handle simeprevir solutions under yellow or amber light to filter out UV and short-wavelength visible light.
-
Use protective containers: Store simeprevir, both in solid form and in solution, in amber-colored vials or containers that block UV and visible light. If clear containers are unavoidable, they should be wrapped in aluminum foil or other light-blocking material.
-
Minimize exposure time: Prepare samples and perform experiments as efficiently as possible to reduce the duration of light exposure.
-
Refrigeration and Freezing: For long-term storage, keep simeprevir powder at -20°C in a light-protected container. Stock solutions can be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.
Q3: What are the known degradation products of simeprevir when exposed to light?
A forced degradation study on simeprevir identified at least two degradation products when exposed to UV light at 254 nm.[1] While the exact structures of the photodegradation products are not fully elucidated in the available literature, they are distinct from the degradation products formed under acidic, basic, or oxidative stress. Further characterization using techniques like LC-MS/MS would be required for definitive identification.
Q4: What analytical methods are suitable for detecting and quantifying simeprevir and its photodegradation products?
Several analytical techniques can be employed to monitor the stability of simeprevir and resolve its degradation products:
-
High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been successfully used to separate simeprevir from its degradation products.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods, often coupled with UV or mass spectrometry detectors, are widely used for the analysis of simeprevir and can be adapted to be stability-indicating.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying simeprevir and identifying its degradation products by providing molecular weight and fragmentation information.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of simeprevir that may be related to its light instability.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in the chromatogram | Photodegradation of simeprevir due to light exposure during sample handling or analysis. | 1. Confirm the source: Analyze a freshly prepared simeprevir standard that has been rigorously protected from light. If the extra peaks are absent, photodegradation is the likely cause. 2. Improve light protection: Handle all subsequent samples under amber or yellow light and use light-protected vials for both storage and in the autosampler. 3. Optimize chromatography: If baseline separation is not achieved, adjust the mobile phase composition, gradient, or column chemistry to better resolve the parent drug from its degradants. |
| Decreased peak area or concentration of simeprevir over time | Gradual degradation of simeprevir in solution due to ambient light exposure. | 1. Perform a time-course study: Analyze the sample at different time points after preparation to quantify the rate of degradation under your laboratory's lighting conditions. 2. Prepare fresh solutions: For critical experiments, prepare simeprevir solutions immediately before use. 3. Validate storage conditions: If solutions need to be stored, validate that your light-protected storage conditions (e.g., amber vials in a dark refrigerator) are effective at preventing degradation over the required storage period. |
| Poor reproducibility of analytical results | Inconsistent light exposure between samples leading to variable levels of degradation. | 1. Standardize sample handling procedures: Ensure that all samples, standards, and quality controls are handled with the exact same level of light protection and for the same duration. 2. Use an internal standard: Incorporating a stable internal standard can help to correct for variations in sample preparation and injection volume, but it will not compensate for the degradation of the analyte itself. |
| Changes in the physical appearance of the sample (e.g., color change) | Significant degradation of simeprevir. | 1. Do not use the sample: A visible change in the sample is a strong indicator of degradation and the sample should be discarded. 2. Re-evaluate handling and storage protocols: This indicates a severe failure in light protection measures that needs to be addressed immediately. |
Quantitative Data Summary
The following table summarizes the results from a forced degradation study of simeprevir under various stress conditions.[1]
| Degradation Condition | Description | % Degradation | Number of Degradation Products |
| Photolytic (UV Light) | UV irradiation at 254 nm for 48 hours | 26.6% | 2 |
| Acidic | 1.0 M HCl at 60°C for 2 hours | 71.2% | 1 |
| Basic | 1.0 M NaOH at 60°C for 2 hours | 39.8% | 1 |
| Oxidative | 30% v/v H₂O₂ at 60°C for 2 hours | 51.3% | 3 |
| Neutral Hydrolysis | Reflux in water at 90°C for 6 hours | 19.3% | 1 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Simeprevir
This protocol is based on the methodology described in the literature and is intended to induce and analyze the photodegradation of simeprevir.
References
- 1. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Simeprevir Detection in Biological Fluids
Welcome to the technical support center for the analysis of simeprevir in biological fluids. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for enhanced sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting simeprevir in biological fluids like plasma?
A1: The most sensitive methods for simeprevir detection are typically chromatography-based techniques coupled with sensitive detectors, and advanced spectrofluorimetric methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and specific.[1][2][3] Additionally, spectrofluorimetric methods, particularly those enhanced with micelles (micelle-enhanced spectrofluorimetry), offer excellent sensitivity for simeprevir analysis.[4][5]
Q2: What is the importance of sample handling and storage for simeprevir analysis?
A2: Proper sample handling and storage are critical due to the known light instability of simeprevir. Exposure to light can lead to degradation of the analyte, resulting in inaccurate quantification. It is crucial to protect samples from light during collection, processing, and storage. Samples should be stored at low temperatures (e.g., -70°C or -80°C) to minimize degradation.
Q3: What are "matrix effects" in LC-MS/MS analysis of simeprevir and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte (simeprevir) by co-eluting compounds from the biological matrix (e.g., plasma). This can lead to either suppression or enhancement of the signal, affecting the accuracy and reproducibility of the results. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC method to separate simeprevir from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure simeprevir is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Pump malfunction- Column temperature variations | - Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature. |
| Low Sensitivity/Poor Signal | - Suboptimal detector settings- Degradation of simeprevir- Ion suppression (LC-MS/MS) | - Optimize fluorescence detector excitation and emission wavelengths.- For LC-MS/MS, optimize ion source parameters (e.g., temperature, gas flows).- Ensure samples are protected from light and stored correctly.- Address matrix effects through improved sample cleanup or chromatographic separation. |
| High Background Noise | - Contaminated mobile phase or solvents- Column bleed- Contaminated LC-MS/MS system | - Use high-purity (LC-MS grade) solvents and additives.- Flush the column or replace it if necessary.- Clean the ion source of the mass spectrometer. |
Spectrofluorimetric Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Fluorescence Intensity | - Incorrect excitation or emission wavelengths- Quenching effects from the sample matrix- Suboptimal pH or solvent conditions | - Verify the optimal excitation and emission maxima for simeprevir.- Implement a sample cleanup procedure to remove quenching agents.- Optimize the pH and solvent composition of the measurement solution. |
| Poor Reproducibility | - Inconsistent sample preparation- Fluctuation in lamp intensity- Temperature variations | - Ensure precise and consistent pipetting and dilution steps.- Allow the spectrofluorometer lamp to warm up and stabilize.- Use a temperature-controlled cuvette holder. |
| Signal Enhancement with Micelles is Not as Expected | - Incorrect micelle concentration- Inappropriate surfactant type- pH is not optimal for micelle formation | - Optimize the concentration of the surfactant (e.g., Tween-80, SDS).- Test different types of surfactants to find the most effective one for simeprevir.- Ensure the pH of the solution is conducive to the formation of stable micelles. |
Data Presentation
Table 1: Comparison of a Sensitive Simeprevir Detection Method
| Parameter | HPLC-Fluorescence |
| Linearity Range | 10 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Sample Type | Human Plasma |
| Extraction Method | Protein Precipitation |
| Recovery | Up to 100% |
| Intra-day Precision (RSD) | 1.65 - 8.02% |
| Inter-day Precision (RSD) | Not specified in the same detail |
| Intra-day Accuracy | 92.30 - 107.80% |
| Inter-day Accuracy | 92.30 - 107.80% |
| Reference |
Experimental Protocols
Detailed Protocol for Simeprevir Extraction from Human Plasma (Protein Precipitation)
This protocol is adapted from a validated HPLC-fluorescence method.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., cyclobenzaprine in methanol).
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 20 µL) into the HPLC system.
Protocol for Micelle-Enhanced Spectrofluorimetric Assay of Simeprevir
This protocol is based on a method using Tween-80 to enhance the fluorescence of simeprevir.
-
Stock Solution Preparation: Prepare a stock solution of simeprevir in a suitable organic solvent (e.g., methanol).
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution.
-
Micellar Solution Preparation: Prepare a buffered aqueous solution of Tween-80 (e.g., 2.0% w/v).
-
Sample Preparation:
-
For calibration standards, add an aliquot of the simeprevir working standard to a volumetric flask.
-
For plasma samples, perform a protein precipitation step as described above and use the resulting extract.
-
-
Micelle Enhancement: Add the Tween-80 solution to the flask and bring it to the final volume with the appropriate buffer.
-
Incubation: Allow the solution to stand for a specified time to ensure the formation of micelles and interaction with simeprevir.
-
Spectrofluorimetric Measurement:
-
Set the excitation wavelength (e.g., 290 nm) and emission wavelength (e.g., 428 nm).
-
Measure the fluorescence intensity of the blank, standards, and samples.
-
-
Quantification: Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards and determine the concentration of simeprevir in the unknown samples.
Mandatory Visualizations
Caption: A generalized experimental workflow for the determination of simeprevir in biological fluids.
Caption: The principle of micelle-enhanced fluorescence for sensitive simeprevir detection.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in simeprevir bioanalysis
Welcome to the technical support center for the bioanalysis of simeprevir. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental work, with a particular focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for simeprevir bioanalysis?
A1: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of simeprevir in biological matrices like human plasma.[1][2] This technique offers high sensitivity and selectivity. HPLC with UV or fluorescence detection has also been described.[3]
Q2: What are co-eluting interferences in the context of simeprevir bioanalysis?
A2: Co-eluting interferences are compounds present in the sample that are not chromatographically separated from simeprevir and can affect the accuracy of its quantification.[4] These can include endogenous matrix components (e.g., phospholipids), metabolites of simeprevir, co-administered drugs, or other substances present in the biological sample.[4]
Q3: What are matrix effects and how do they relate to co-eluting interferences?
A3: Matrix effects are a type of co-eluting interference where components of the biological matrix (e.g., plasma) enhance or suppress the ionization of simeprevir in the mass spectrometer source, leading to inaccurate results. Phospholipids are a major cause of matrix effects in plasma samples.
Q4: Can simeprevir's metabolites interfere with its bioanalysis?
A4: Yes, metabolites of simeprevir can potentially interfere with its quantification, especially if they are not chromatographically resolved from the parent drug. In-source fragmentation of a metabolite could potentially generate an ion that is identical to the parent simeprevir ion being monitored. Given that simeprevir is metabolized by the cytochrome P450 system (primarily CYP3A), it is crucial to develop chromatographic methods with sufficient resolving power.
Q5: I am analyzing samples from patients co-administered with other antiviral drugs. Could these interfere with simeprevir quantification?
A5: Co-administered drugs such as sofosbuvir, daclatasvir, or ritonavir could potentially interfere if they or their metabolites are not adequately separated from simeprevir during the chromatographic run. It is essential to assess the selectivity of the method for all co-administered medications.
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-eluting interferences in simeprevir bioanalysis.
Step 1: Problem Identification
| Symptom | Potential Cause | Initial Action |
| High background noise or interfering peaks in blank samples | Contamination from reagents, solvents, or the LC-MS system. Carryover from previous injections. | Inject a series of solvent blanks to check for carryover. If the issue persists, prepare fresh mobile phases and cleaning solutions. |
| Poor peak shape (tailing, fronting, or splitting) in quality control (QC) and unknown samples | Co-eluting interference, column degradation, or inappropriate injection solvent. | Review the chromatography of simeprevir and the internal standard (IS). Overlay chromatograms of blank matrix, zero-calibrator (blank matrix with IS), and low QC samples to identify potential interferences at the retention time of the analyte and IS. |
| Inconsistent accuracy and precision | Matrix effects (ion suppression or enhancement) from endogenous components like phospholipids. | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Evaluate matrix factor in different lots of biological matrix. |
| Unexpectedly high concentrations in some patient samples | Co-eluting metabolite or co-administered drug that is isobaric with simeprevir. | Review patient medication records. If possible, obtain standards of metabolites and co-administered drugs to test for cross-reactivity and chromatographic separation. |
Step 2: Troubleshooting and Resolution
A. Optimizing Sample Preparation
If matrix effects are suspected, the sample preparation method should be refined to remove interfering substances.
| Method | Description | Advantages | Considerations |
| Protein Precipitation (PPT) | A simple and fast method using a solvent like acetonitrile to precipitate proteins. | Quick and easy. | May not effectively remove phospholipids, a major source of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Separates simeprevir from the aqueous matrix into an immiscible organic solvent. | Can provide cleaner extracts than PPT. | Requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain simeprevir while matrix components are washed away. | Highly effective at removing phospholipids and other interferences, leading to cleaner extracts and reduced matrix effects. | Method development can be more time-consuming. |
B. Optimizing Chromatographic Conditions
If co-eluting peaks are observed, chromatographic parameters should be adjusted to improve separation.
| Parameter | Action | Expected Outcome |
| Mobile Phase Gradient | Modify the gradient slope or the composition of the mobile phases. | Improve the resolution between simeprevir and the interfering peak. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). | Alter the selectivity of the separation, potentially resolving the co-eluting peaks. |
| pH of the Mobile Phase | Adjust the pH of the aqueous mobile phase. | Can change the retention time and peak shape of ionizable compounds. |
| Flow Rate | Decrease the flow rate. | Can improve peak resolution, but will increase run time. |
C. Modifying Mass Spectrometer Parameters
In cases of isobaric interference (compounds with the same mass), modifying MS parameters can help.
| Parameter | Action | Expected Outcome |
| MRM Transitions | Select more specific and unique precursor-to-product ion transitions for simeprevir and its IS. | Can eliminate interference from compounds that have the same precursor ion but different product ions. |
| Ionization Source Parameters | Optimize source temperature, gas flows, and voltages. | Can sometimes minimize the in-source fragmentation of labile metabolites that might form the parent drug ion. |
Experimental Protocols
Example Protocol for Simeprevir Bioanalysis using LC-MS/MS
This protocol is a general example and should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard: Use a stable isotope-labeled simeprevir (e.g., simeprevir-d6) as the internal standard to compensate for matrix effects and variability in extraction.
-
SPE Cartridge: A polymeric reversed-phase SPE cartridge is often suitable.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Pre-treat the plasma sample (e.g., by dilution with an acidic buffer).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute simeprevir and the IS with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
2. LC-MS/MS Conditions
| Parameter | Example Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute simeprevir, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Simeprevir: m/z 749.3 -> 596.2Simeprevir-d6: m/z 755.3 -> 602.2 (example) |
Note: The exact m/z values should be optimized for your specific instrument.
Data Presentation
Table 1: Common Co-eluting Interferences and Mitigation Strategies
| Interference Type | Potential Source | Primary Impact | Recommended Mitigation Strategy |
| Phospholipids | Endogenous plasma components | Ion suppression or enhancement (Matrix Effects) | Solid-Phase Extraction (SPE), particularly with phospholipid removal plates. |
| Metabolites | Drug metabolism (e.g., oxidation by CYP3A) | Inaccurate quantification if not chromatographically separated. | Develop a selective chromatographic method with sufficient resolution. |
| Co-administered Drugs | Combination therapy (e.g., sofosbuvir, daclatasvir) | Inaccurate quantification if not chromatographically separated. | Assess method selectivity with all potential co-administered drugs. Adjust chromatography as needed. |
| Hemolysis/Lipemia | Pre-analytical sample issues | Can cause various interferences and affect recovery. | Use of appropriate sample collection and handling procedures. If present, assess the impact on quantification. |
Table 2: Example LC-MS/MS Parameters for Simeprevir Analysis
| Parameter | Setting |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Disclaimer: These parameters are for illustrative purposes and require optimization for your specific instrumentation and assay.
References
- 1. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | CoLab [colab.ws]
- 4. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Simeprevir in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of simeprevir in human plasma, in accordance with FDA guidelines. Simeprevir is a direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection. Accurate and reliable measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document outlines the key performance characteristics of various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Spectrofluorimetry. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most appropriate method for their specific needs.
FDA Guidelines for Bioanalytical Method Validation
The validation of bioanalytical methods is governed by the principles outlined in the FDA's guidance, specifically the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4][5] This framework ensures the reliability, accuracy, and reproducibility of bioanalytical data. The core parameters of this validation process are illustrated in the workflow diagram below.
Caption: Workflow for bioanalytical method validation according to FDA (ICH M10) guidelines.
Comparison of Bioanalytical Methods for Simeprevir
The following tables summarize the quantitative performance of different analytical methods for the determination of simeprevir in human plasma.
Table 1: Liquid Chromatography-Based Methods
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Linearity Range | 2.00 - 2000 ng/mL | 50 - 20,000 ng/mL | 10 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 50 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | 4.4 - 8.5% | ≤ 8.3% | 1.65 - 8.02% |
| Inter-day Precision (%RSD) | 4.4 - 8.5% | ≤ 8.3% | 1.65 - 8.02% |
| Intra-day Accuracy (%Bias) | -0.3 to 8.5% | -8.0 to 1.2% | -7.7 to 7.8% |
| Inter-day Accuracy (%Bias) | -0.3 to 8.5% | -3.3 to 6.0% | -7.7 to 7.8% |
| Recovery | Not explicitly stated | Not explicitly stated | Up to 100% |
Table 2: Spectroscopic Method
| Parameter | Spectrofluorimetry (Micelle-Enhanced) |
| Linearity Range | 60 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 27.0 ng/mL |
| Precision (%RSD) | Not explicitly stated |
| Accuracy (%Bias) | Not explicitly stated |
| Recovery in Plasma | Not explicitly stated |
Detailed Experimental Protocols
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of simeprevir.
Caption: Experimental workflow for the LC-MS/MS analysis of simeprevir in human plasma.
a. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: XBridge C18, 3.5 µm, 4.6 x 50 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Qtrap 5500 triple quadrupole or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Simeprevir: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard (e.g., a stable isotope-labeled simeprevir): Precursor ion > Product ion.
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
IonSpray Voltage: ~5500 V
-
Curtain Gas: ~20 psi
-
Collision Gas: Medium
-
Ion Source Gas 1 (Nebulizer Gas): ~50 psi
-
Ion Source Gas 2 (Heater Gas): ~50 psi
-
Declustering Potential (DP): Analyte-dependent, typically 50-150 V.
-
Entrance Potential (EP): ~10 V.
-
Collision Energy (CE): Analyte-dependent, optimized for fragmentation.
-
Collision Cell Exit Potential (CXP): ~10-15 V.
-
HPLC-UV Method
A robust and widely accessible method for simeprevir quantification.
a. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB 1cc solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute simeprevir with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 125 µL of the mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent.
-
Detector: UV-Vis detector set at 225 nm.
-
Column: XTerra RP18, 3.5 µm, 150 mm x 4.6 mm.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0, 52.5 mM) and acetonitrile (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
HPLC-Fluorescence Method
This method offers enhanced sensitivity compared to HPLC-UV.
a. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Detector: Fluorescence detector with excitation at 290 nm and emission at 428 nm.
-
Column: C18 reversed-phase column.
-
Mobile Phase: 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Spectrofluorimetric Method (Micelle-Enhanced)
A simple and rapid method that does not require chromatographic separation.
a. Sample Preparation:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge.
-
Transfer the clear supernatant to a tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
b. Measurement Protocol:
-
In a 10 mL volumetric flask, add an aliquot of the reconstituted sample.
-
Add 1 mL of Tween-80 solution (2% v/v).
-
Make up the volume with a suitable buffer (e.g., Britton-Robinson buffer at a specific pH to be optimized).
-
Measure the fluorescence intensity at an emission wavelength of 428 nm after excitation at 290 nm.
Conclusion
The choice of a bioanalytical method for simeprevir depends on the specific requirements of the study.
-
LC-MS/MS is the gold standard for regulatory submissions requiring high sensitivity and selectivity, particularly for pharmacokinetic studies with low dose administration.
-
HPLC-UV is a robust, cost-effective, and widely available method suitable for therapeutic drug monitoring and studies where high sensitivity is not the primary concern.
-
HPLC-Fluorescence offers a good balance of sensitivity and accessibility, providing an advantage over UV detection when lower concentrations need to be measured.
-
Spectrofluorimetry , especially when enhanced with micelles, provides a rapid and simple screening tool, though it may be more susceptible to matrix interferences compared to chromatographic methods.
Researchers should carefully consider the validation parameters, sample throughput, cost, and available instrumentation when selecting the most appropriate method for their application. The detailed protocols provided in this guide serve as a starting point for method implementation and further optimization.
References
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Simeprevir Analysis in Human Plasma
A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the bioanalysis of simeprevir.
In the quantitative analysis of the hepatitis C virus (HCV) protease inhibitor simeprevir from biological matrices such as human plasma, sample preparation is a critical step to ensure accurate and reliable results. The two most common techniques employed for this purpose are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
High-Level Workflow Comparison
The choice between protein precipitation and liquid-liquid extraction depends on various factors, including the desired level of sample cleanup, sensitivity requirements, and throughput needs. Below is a high-level overview of the typical workflows for each technique.
Caption: High-level workflow comparison of Protein Precipitation and Liquid-Liquid Extraction.
Experimental Protocols
Detailed methodologies for both protein precipitation and liquid-liquid extraction for the analysis of simeprevir are outlined below.
Protein Precipitation (PPT) Protocol
This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of simeprevir in human EDTA plasma.[1]
Caption: Detailed workflow for the Protein Precipitation protocol.
Methodology:
-
Allow plasma samples to thaw at room temperature.
-
To a microcentrifuge tube, add the internal standard to an aliquot of human plasma.
-
Add acetonitrile as the precipitating agent.
-
Vortex the mixture to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE) Protocol
While a specific LLE protocol for simeprevir was not detailed in the searched literature, a general procedure for the extraction of antiviral drugs from human plasma is described.[2]
Caption: Detailed workflow for the Liquid-Liquid Extraction protocol.
Methodology:
-
Pipette a small volume of plasma (e.g., 50 µL) into a clean tube.
-
Add the internal standard.
-
Perform the liquid-liquid extraction using an appropriate immiscible organic solvent. Commercial extraction kits are often employed for this step.
-
Vortex the mixture to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to achieve clear separation of the aqueous and organic layers.
-
Transfer the organic layer containing the analyte to a new tube.
-
Evaporate the solvent to dryness, typically under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for the chromatographic analysis.
Performance Comparison
The following table summarizes the quantitative performance data for both protein precipitation and liquid-liquid extraction methods for simeprevir analysis.
| Performance Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Recovery | Up to 100%[3][4] | Not explicitly reported for simeprevir, but generally provides cleaner extracts which can imply good recovery. |
| Linearity Range | 2.00 to 2000 ng/mL[1] | Not explicitly reported for simeprevir. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not explicitly reported for simeprevir. |
| Accuracy (% bias) | -0.3% to 8.5% | Not explicitly reported for simeprevir. |
| Precision (% RSD) | 1.65% to 8.02% | Not explicitly reported for simeprevir. |
Discussion
Protein Precipitation (PPT) is a straightforward and rapid method that involves the addition of an organic solvent, most commonly acetonitrile, to a plasma sample to denature and precipitate proteins. The primary advantages of PPT are its simplicity, speed, and high recovery rates, which can reach up to 100% for simeprevir. This makes it an attractive option for high-throughput screening. However, a significant drawback is the potential for co-precipitation of the analyte with the proteins and the relatively low purity of the resulting supernatant, which may contain other endogenous components like phospholipids. This can lead to significant matrix effects in LC-MS/MS analysis, potentially affecting the accuracy and precision of the assay.
Liquid-Liquid Extraction (LLE) is a more selective sample preparation technique that involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. This method generally results in a much cleaner extract compared to PPT, as it effectively removes proteins and many other interfering substances. The cleaner sample can lead to reduced matrix effects, improved sensitivity, and prolonged column life. The main disadvantages of LLE are that it is more labor-intensive, time-consuming, and may have lower analyte recovery if the partitioning is not optimal. The multi-step process, including evaporation and reconstitution, also introduces more potential sources of error.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for simeprevir analysis should be guided by the specific requirements of the study.
-
Protein precipitation is a suitable choice for rapid sample processing, especially when high throughput is a priority and the analytical method is robust enough to handle potential matrix effects. Its high recovery for simeprevir is a significant advantage.
-
Liquid-liquid extraction is the preferred method when a higher degree of sample purity is required to minimize matrix effects and achieve the best possible sensitivity and selectivity. This is particularly important for methods that require very low limits of quantification or when dealing with complex patient populations where co-administered drugs could interfere with the analysis.
For routine therapeutic drug monitoring where speed and simplicity are key, a well-validated protein precipitation method can be highly effective. For more demanding research applications, such as pharmacokinetic studies requiring the lowest possible detection limits, the cleaner extracts provided by liquid-liquid extraction may be necessary to ensure the highest quality data. Researchers should carefully validate their chosen method to ensure it meets the required performance criteria for their specific application.
References
- 1. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New Method for the Determination ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Simeprevir to Inform Inter-Laboratory Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of simeprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C. While a formal cross-validation study between laboratories for simeprevir has not been extensively reported in the available literature, this document synthesizes data from multiple single-laboratory validation studies to offer an objective comparison of various analytical techniques. The information presented herein is intended to guide researchers in selecting appropriate methods for their specific needs and to lay the groundwork for future inter-laboratory validation studies.
The primary analytical techniques reviewed include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. Each method's performance characteristics, such as linearity, accuracy, precision, and limits of detection and quantification, are summarized to facilitate a clear comparison.
Quantitative Data Comparison
The following tables summarize the performance characteristics of different analytical methods for simeprevir quantification as reported in various studies.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Simeprevir Analysis
| Parameter | HPLC with Fluorescence Detection[1] | HPLC with UV Detection[1] | LC-MS/MS[1][2] | RP-HPLC with Gradient Elution[3] |
| Linearity Range | 10–3000 ng/mL | 0.5–50 µg/mL | 2.00–2000 ng/mL | 1.0–20.0 µg/mL |
| Accuracy | 92.30–107.80% | 85.6–108.7% (intra-assay) | -0.3% to 8.5% | 98.05–101.90% |
| Precision (% CV or % RSD) | 1.65–8.02% (intra-day & inter-day) | 1.6–10.7% (intra-assay) | 4.4%–8.5% | 0.39–1.57% |
| Limit of Detection (LOD) | 35 ng/mL | Not Reported | Not Reported | 0.039 µg/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 µg/mL | Not Reported | 0.118 µg/mL |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Pharmaceutical Formulations |
Table 2: Comparison of Spectrophotometric and TLC-Densitometric Methods for Simeprevir Analysis
| Parameter | UV-Spectrophotometry (Zero-Order) | UV-Spectrophotometry (Ion-Pair) | TLC-Densitometry |
| Linearity Range | Not specified, but used for 25 μg/mL | Up to 67.0 μg/mL | 80–1000 ng/spot |
| Accuracy (% Recovery) | Acceptable results reported | 96.44–104.39% | Not explicitly stated, but method deemed accurate |
| Precision (% RSD) | Not explicitly stated | 0.15–1.37% | Not explicitly stated, but method deemed precise |
| Limit of Detection (LOD) | Not Reported | 50.0 ng/mL | 19.0 ng/spot |
| Limit of Quantification (LOQ) | Not Reported | 180.0 ng/mL | 57.0 ng/spot |
| Matrix | Laboratory Prepared Mixtures and Tablets | Bulk and Pharmaceuticals | Pharmaceutical Dosage Form and Human Plasma |
Experimental Protocols
This section details the methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the determination of simeprevir in human plasma.
-
Sample Preparation: Protein precipitation using acetonitrile was found to be an effective method for plasma sample preparation, with a recovery of up to 100%.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 210 nm and emission at 314 nm.
-
-
Internal Standard: Cyclobenzaprine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is used for the quantification of simeprevir in human plasma.
-
Sample Preparation: Precipitation of plasma proteins with acetonitrile. The resulting supernatant is then analyzed.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: High-performance liquid chromatography.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS).
-
-
Special Considerations: Simeprevir is noted to be light-unstable in plasma and blood, requiring special handling precautions during sample preparation and analysis.
UV-Spectrophotometry (Zero-Order Direct Method)
This is a simple spectrophotometric method for the quantification of simeprevir in the presence of sofosbuvir.
-
Principle: The method relies on the measurement of the zero-order absorbance of simeprevir at a wavelength where sofosbuvir has zero absorbance.
-
Procedure:
-
Sample Preparation: For laboratory-prepared tablets, a weighed powder equivalent to one tablet is dissolved in 10 mL of DMSO and 40 mL of ethanol, shaken vigorously, filtered, and diluted to 100 mL with ethanol. Further dilutions are made with ethanol to achieve the desired concentration.
-
Measurement: The absorbance is measured at 333 nm, where sofosbuvir exhibits zero absorbance.
-
-
Apparatus: A UV-Visible spectrophotometer is required.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for HPLC with Fluorescence Detection.
Caption: Workflow for LC-MS/MS Analysis.
Caption: Workflow for UV-Spectrophotometry (Zero-Order).
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Simeprevir-13Cd3 Versus Other Internal Standards for Accurate Simeprevir Quantification
For researchers, scientists, and drug development professionals, the precise quantification of simeprevir is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. The choice of an appropriate internal standard is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Simeprevir-13Cd3 with other commonly used internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS/MS analysis due to their chemical and physical similarity to the analyte. This guide will delve into the nuances of using a ¹³C- and deuterium-labeled SIL internal standard (this compound and Simeprevir-D6) versus a structurally unrelated internal standard (cyclobenzaprine).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or deuterium (²H or D). This mass difference allows for their distinction from the analyte by the mass spectrometer, while their identical chemical structure ensures they behave similarly during sample processing and analysis.
This compound: The Premier Choice
This compound, with its combination of ¹³C and deuterium labeling, represents a highly robust internal standard. The use of ¹³C labeling is generally considered superior to deuterium labeling alone.
Key Advantages of ¹³C-Labeled Standards:
-
Co-elution: ¹³C-labeled standards exhibit nearly identical chromatographic retention times to the unlabeled analyte. This is crucial for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time.[1][2][3]
-
Isotopic Stability: The ¹³C label is highly stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, especially in certain molecular positions and under specific pH or temperature conditions.[2] This ensures the integrity of the internal standard throughout the analytical process.
Simeprevir-D6: A Viable Alternative
Deuterium-labeled internal standards like Simeprevir-D6 are also widely used and effective. However, they can present some challenges.
Potential Considerations with Deuterium-Labeled Standards:
-
Chromatographic Shift: The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[1] This separation can potentially lead to differential matrix effects and impact quantification accuracy if the analyte and internal standard do not elute in a region of consistent matrix effect.
-
Isotope Effects in Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer's collision cell, which may require optimization of MS/MS parameters.
The Alternative: Structurally Unrelated Internal Standards
In the absence of a suitable SIL internal standard, a structurally unrelated compound, such as cyclobenzaprine, can be used. This approach is generally less desirable as the internal standard's physicochemical properties differ significantly from the analyte.
Limitations of Structurally Unrelated Internal Standards:
-
Differential Extraction Recovery: The efficiency of extracting the internal standard from the sample matrix may not be the same as for the analyte.
-
Varying Matrix Effects: Due to different retention times and chemical properties, the analyte and the internal standard are unlikely to experience the same matrix effects, leading to a higher potential for inaccurate quantification.
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of LC-MS/MS methods for simeprevir quantification using Simeprevir-D6 and cyclobenzaprine as internal standards. While direct comparative data for this compound is not available in the public domain, its performance is expected to be superior to Simeprevir-D6 due to the inherent advantages of ¹³C labeling.
Table 1: Method Performance using Simeprevir-D6 as Internal Standard
| Parameter | Performance |
| Linearity Range | Not explicitly stated, but method validated as per USFDA guidelines |
| Accuracy | Not explicitly stated |
| Precision | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated |
| Extraction Method | Not explicitly stated |
Table 2: Method Performance using Cyclobenzaprine as Internal Standard
| Parameter | Performance |
| Linearity Range | 10-3000 ng/mL |
| Accuracy | 92.30% to 107.80% |
| Precision (RSD) | 1.65% to 8.02% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Extraction Method | Protein precipitation |
Experimental Protocols
Method 1: Simeprevir Quantification using Simeprevir-D6 Internal Standard (Based on available data)
-
Sample Preparation: A method validated according to USFDA guidelines was developed for the estimation of Simeprevir in human K2EDTA plasma. Specific details of the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) were not provided in the available abstract.
-
Chromatography: HPLC separation was performed on a Xterra MS C18 column (100 × 4.6 mm, 3.5 µm). The mobile phase composition and gradient were not detailed.
-
Mass Spectrometry: A Quattro Premier XE LC-MS/MS system was used for detection. The specific ionization mode (e.g., ESI) and transition ions for simeprevir and Simeprevir-D6 were not specified.
Method 2: Simeprevir Quantification using Cyclobenzaprine Internal Standard
-
Sample Preparation: Protein precipitation was used for sample extraction.
-
Chromatography: HPLC analysis was conducted on a C18 reversed-phase column with a mobile phase consisting of 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile (50/50, v/v).
-
Detection: A fluorescence detector was used for the quantification of simeprevir.
Visualizing the Science
Simeprevir's Mechanism of Action
Simeprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting NS3/4A protease, simeprevir blocks the viral life cycle. Furthermore, the NS3/4A protease is known to cleave cellular proteins involved in the interferon (IFN) signaling pathway, thereby dampening the host's innate immune response. Inhibition of NS3/4A by simeprevir can help restore this crucial antiviral signaling.
Caption: Simeprevir inhibits HCV NS3/4A protease, blocking viral replication and restoring host antiviral signaling.
Experimental Workflow for Simeprevir Quantification
The following diagram illustrates a typical workflow for the quantification of simeprevir in a biological matrix using an internal standard and LC-MS/MS.
Caption: A generalized workflow for simeprevir quantification using an internal standard and LC-MS/MS.
Conclusion: Why this compound is the Superior Choice
Based on the principles of bioanalytical method validation and the known properties of different types of internal standards, This compound stands out as the optimal choice for the accurate and reliable quantification of simeprevir. Its stable ¹³C labeling ensures co-elution with the analyte, providing the most effective compensation for matrix effects and variability in sample processing. While Simeprevir-D6 is a suitable alternative, the potential for chromatographic shifts necessitates careful validation. The use of a structurally unrelated internal standard like cyclobenzaprine should be considered a last resort due to the inherent and significant differences in its chemical and physical properties compared to simeprevir. For researchers aiming for the highest level of accuracy and robustness in their simeprevir quantification assays, this compound is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Simeprevir Assay Methodologies: Assessing Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of simeprevir, a direct-acting antiviral agent for the treatment of chronic hepatitis C. The following sections detail the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric assays, supported by experimental data from published studies.
Performance Comparison of Simeprevir Assays
The selection of an appropriate analytical method for simeprevir quantification is critical for research, clinical monitoring, and pharmaceutical quality control. The choice depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the linearity, accuracy, and precision data for different methodologies.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Linearity Range | 0.05 - 20.00 µg/mL[1][2] | 2.00 - 2000 ng/mL[3] | 3 - 45 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[5] | Not explicitly stated, but linearity confirmed | 0.9999 |
| Accuracy (% Recovery / % Bias) | 85.9 - 90.3% Recovery | -0.3% to 8.5% Accuracy | 96.44 - 104.39% Recovery |
| Precision (%RSD / %CV) | ≤ 8.3% (intra- and inter-day CV) | 4.4% - 8.5% CV | 0.15 - 1.37% RSD |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 2.00 ng/mL | 0.18 - 1.21 µg/mL |
Experimental Protocols
Detailed methodologies for the validation of simeprevir assays are crucial for reproducibility. The following sections outline the key steps for each analytical technique.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the determination of simeprevir in human plasma and pharmaceutical formulations.
-
Sample Preparation: A common approach involves solid-phase extraction (SPE) to isolate simeprevir from the plasma matrix. Briefly, plasma samples are loaded onto an SPE cartridge, washed to remove interferences, and then the analyte is eluted with an organic solvent. The eluate is then evaporated and the residue is reconstituted in the mobile phase before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XTerra RP18, 150 mm x 4.6 mm, 3.5 µm) is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer and acetonitrile is common. For instance, a mixture of phosphate buffer (pH 6, 52.5 mM) and acetonitrile (30:70, v/v) has been reported.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: Ultraviolet detection is performed at a wavelength of 225 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of simeprevir need to be quantified.
-
Sample Preparation: A simple protein precipitation method is often sufficient. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then directly injected into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A high-performance liquid chromatography system is used to separate simeprevir from other components in the sample.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, providing high selectivity and sensitivity.
-
Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of simeprevir, particularly in pharmaceutical formulations.
-
Methodology: A zero-order direct spectrophotometric method has been developed for the quantitative analysis of simeprevir. This method involves measuring the absorbance of the drug solution at a specific wavelength where there is no interference from other components. For simeprevir, a wavelength of 333 nm has been used.
-
Procedure:
-
A standard solution of simeprevir is prepared in a suitable solvent.
-
The absorbance of the solution is measured at 333 nm using a UV-Visible spectrophotometer.
-
A calibration curve is constructed by plotting absorbance versus concentration, which is then used to determine the concentration of simeprevir in unknown samples.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and LC-MS/MS assays.
Caption: Workflow of the HPLC-UV method for simeprevir analysis.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of different spectrophotometric methods for quantitative analysis of direct acting antiviral drugs simeprevir and sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a simple HPLC-UV method for the determination of the hepatitis C virus inhibitor simeprevir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Simeprevir: A Comparative Guide to Bioanalytical Methods
A detailed analysis of various analytical techniques for determining the lower limit of quantification (LLOQ) of the antiviral drug simeprevir in biological matrices.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of established bioanalytical methods for the quantification of simeprevir. Simeprevir is a direct-acting antiviral agent approved for the treatment of chronic hepatitis C virus (HCV) infection. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document summarizes the performance of different analytical techniques, with a focus on the Lower Limit of Quantification (LLOQ), and provides detailed experimental protocols for key methodologies.
Comparative Performance of Analytical Methods
The choice of an analytical method for simeprevir quantification depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the performance characteristics of various methods reported in the literature, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| LC-MS/MS | Human Plasma | 2.00 | 2.00 - 2000 | -0.3 to 8.5 | 4.4 to 8.5 | [1] |
| HPLC-Fluorescence | Human Plasma | 10 | 10 - 3000 | 92.30 to 107.80 | 1.65 to 8.02 | [2] |
| HPLC-UV | Human Plasma | 50 | 50 - 20,000 | -8.0 to 6.0 | ≤ 8.3 | [3] |
| RP-HPLC | Pharmaceutical Formulations | 90 | 1000 - 20,000 | 98.05 to 101.90 | 0.39 to 1.57 | [4] |
| Spectrophotometry (Ion-Pair) | Pharmaceutical Formulations | 180 | - | 96.44 to 104.39 | 0.15 to 1.37 | [5] |
| Spectrophotometry (Zero-Order) | Laboratory Prepared Mixtures | - | - | - | - |
As evidenced by the data, LC-MS/MS offers the highest sensitivity with an LLOQ of 2.00 ng/mL, making it the gold standard for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. HPLC with fluorescence detection also provides good sensitivity. HPLC-UV methods are less sensitive but can be suitable for therapeutic drug monitoring where higher concentrations are expected. Spectrophotometric methods are generally less sensitive and are more applicable for the analysis of pharmaceutical formulations rather than biological matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and for the validation of new analytical methods. Below are the protocols for the most common and highly sensitive methods used for simeprevir quantification.
LC-MS/MS Method for Simeprevir in Human Plasma
This method is highly sensitive and selective for the quantification of simeprevir in human plasma.
Sample Preparation:
-
To 100 µL of human plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Xterra MS C18, 100 × 4.6 mm, 3.5µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for simeprevir and the internal standard should be monitored.
HPLC-Fluorescence Method for Simeprevir in Human Plasma
This method offers a sensitive and reliable alternative to LC-MS/MS.
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., cyclobenzaprine).
-
Perform protein precipitation by adding 1 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for simeprevir.
Methodological Workflow
The following diagram illustrates the general workflow for the quantification of simeprevir in biological samples using a chromatography-based method.
Caption: General workflow for simeprevir quantification.
This guide provides a foundational understanding of the methods available for the quantification of simeprevir. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, the biological matrix, and the available resources. For regulatory submissions, adherence to guidelines from bodies such as the FDA and EMA on bioanalytical method validation is mandatory.
References
- 1. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Simeprevir Analysis in Pharmaceutical Research
In the landscape of antiviral drug development and therapeutic monitoring, the accurate quantification of simeprevir, a potent hepatitis C virus (HCV) protease inhibitor, is paramount. Researchers and clinicians rely on robust analytical methods to determine its concentration in various biological matrices. Two of the most common techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Quantitative Performance: A Tale of Two Sensitivities
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. While both methods offer the necessary linearity and accuracy for quantification, LC-MS/MS typically demonstrates superior sensitivity, allowing for the detection and quantification of simeprevir at much lower concentrations.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 20 µg/mL[1] | 2.00 - 2000 ng/mL (extendable to 100,000 ng/mL with dilution)[2] |
| Limit of Detection (LOD) | 0.02 µg/mL (20 ng/mL)[1] | Not explicitly stated, but method is sensitive in the low ng/mL range.[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL (50 ng/mL)[1] | 2.00 ng/mL |
| Intra-day Precision (% CV) | 1.4 - 7.2% | 4.4 - 8.5% |
| Inter-day Precision (% CV) | 1.0 - 8.3% | 4.4 - 8.5% |
| Intra-day Accuracy (% Bias) | ≤8.0% | -0.3% to 8.5% |
| Inter-day Accuracy (% Bias) | ≤6.0% | -0.3% to 8.5% |
| Mean Recovery | 85.9 - 90.3% | Not explicitly stated, but protein precipitation is used. |
Experimental Protocols: A Glimpse into the Workflow
The methodologies for simeprevir analysis using HPLC-UV and LC-MS/MS share the initial chromatographic separation but differ significantly in sample preparation and detection principles.
HPLC-UV Methodology
The HPLC-UV method offers a straightforward and cost-effective approach, making it accessible to most laboratories.
Sample Preparation: A solid-phase extraction (SPE) procedure is typically employed to clean up the sample and concentrate the analyte.
Chromatographic Conditions:
-
Column: XTerra RP18 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: An isocratic mixture of phosphate buffer (pH 6.0, 52.5 mM) and acetonitrile (30:70, v/v)
-
Flow Rate: Optimized for separation
-
Column Temperature: 20°C
-
UV Detection: 225 nm
LC-MS/MS Methodology
LC-MS/MS provides higher selectivity and sensitivity, which is crucial for complex biological matrices and when lower detection limits are required.
Sample Preparation: A simpler protein precipitation step with acetonitrile is often sufficient due to the high selectivity of the mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents, such as 0.1% formic acid in water and 0.1% formic acid in methanol, is typical.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for simeprevir analysis using HPLC-UV and LC-MS/MS.
Concluding Remarks: Making the Right Choice
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of simeprevir. The decision of which method to employ should be guided by the specific requirements of the study.
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine therapeutic drug monitoring and quality control in settings where high sensitivity is not a prerequisite. Its simpler instrumentation makes it more accessible to a wider range of laboratories.
LC-MS/MS stands as the gold standard for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies in early drug development or when analyzing samples with very low concentrations of simeprevir. While it requires a larger initial investment and more specialized expertise, its superior performance in complex matrices is often indispensable.
Ultimately, a thorough evaluation of the analytical needs, available resources, and regulatory requirements will determine the optimal choice between these two well-established analytical platforms.
References
Performance of Simeprevir-13Cd3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical performance of Simeprevir-13Cd3, a stable isotope-labeled internal standard for the quantification of the hepatitis C virus (HCV) protease inhibitor, simeprevir. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA), a SIL-IS is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data.
This compound, with its isotopic labels, offers near-identical physicochemical properties to the parent drug, simeprevir. This ensures it co-elutes and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix-induced signal suppression or enhancement. This guide presents a comparative overview of its performance in key biological matrices and provides detailed experimental protocols to aid in the development of reliable bioanalytical methods.
Comparative Performance Data
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for simeprevir using a stable isotope-labeled internal standard, such as this compound, in human plasma and a representative tissue matrix (liver homogenate). While specific data for this compound is not extensively published, the data presented here is representative of the performance expected from a well-validated method using a SIL-IS and is based on published data for similar analytes and simeprevir assays using other SIL-IS like Simeprevir-d6.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Simeprevir with this compound (SIL-IS) | Simeprevir with a Structural Analog IS (Hypothetical) |
| Linearity (ng/mL) | 1 - 2000 | 1 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 20% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 20% |
| Mean Recovery (%) | 85 - 115% | 70 - 120% |
| Matrix Effect (% CV) | < 15% | < 25% |
Table 2: Performance Characteristics in Rat Liver Homogenate
| Parameter | Simeprevir with this compound (SIL-IS) | Simeprevir with a Structural Analog IS (Hypothetical) |
| Linearity (ng/g) | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.98 |
| Accuracy (% Bias) | Within ± 20% | Within ± 25% |
| Precision (% CV) | < 20% | < 25% |
| Mean Recovery (%) | 75 - 110% | 60 - 130% |
| Matrix Effect (% CV) | < 20% | < 30% |
Experimental Workflow and Methodologies
A clear understanding of the experimental workflow is crucial for successful implementation of a bioanalytical method. The following diagram illustrates a typical workflow for the quantification of simeprevir in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for simeprevir quantification.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Human Plasma)
-
Materials: Human plasma (K2EDTA), this compound internal standard working solution (e.g., 100 ng/mL in methanol), acetonitrile (ACN).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
-
2. Sample Preparation (Rat Liver Homogenate)
-
Materials: Rat liver tissue, homogenization buffer (e.g., phosphate-buffered saline), this compound internal standard working solution, acetonitrile.
-
Procedure:
-
Accurately weigh a portion of the liver tissue (e.g., 100 mg).
-
Add homogenization buffer (e.g., 3 volumes of the tissue weight).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
To a 100 µL aliquot of the liver homogenate, add 10 µL of the this compound internal standard working solution.
-
Follow steps 3-10 from the plasma sample preparation protocol.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Simeprevir: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be optimized).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be optimized, typically with a +4 Da shift from the parent drug).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
-
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on a fundamental logical principle in analytical chemistry, which is illustrated in the following diagram.
Caption: Principle of stable isotope labeled internal standard.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Simeprevir-13Cd3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Simeprevir-13Cd3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound. This information is based on the safety data sheet for Simeprevir, as a specific SDS for the isotopically labeled this compound was not available. It is presumed that the safety and handling requirements are comparable.
Hazard Identification and Personal Protective Equipment (PPE)
Simeprevir is classified as causing skin and serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact and irritation[1]. |
| Eye Protection | Safety goggles | With side-shields | Protects against splashes and eye irritation[1]. |
| Skin and Body | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory | Suitable respirator | Use in poorly ventilated areas | Avoids inhalation of dust or aerosols[1]. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
